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  • Product: Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-
  • CAS: 102434-00-4

Core Science & Biosynthesis

Foundational

Mechanism of action of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- in vitro

An In-depth Technical Guide to the In Vitro Mechanism of Action of 1-(o-allylphenyl)-3-(2-chloroethyl)urea A Senior Application Scientist's Perspective on a Novel Alkylating Agent Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the In Vitro Mechanism of Action of 1-(o-allylphenyl)-3-(2-chloroethyl)urea

A Senior Application Scientist's Perspective on a Novel Alkylating Agent

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of the novel compound, 1-(o-allylphenyl)-3-(2-chloroethyl)urea. Drawing upon extensive research into the broader class of N-aryl-N'-(2-chloroethyl)ureas (CEUs), we postulate a primary mechanism centered on covalent protein alkylation, leading to disruption of critical cellular processes. This document outlines a logical, multi-faceted experimental strategy designed to rigorously test this hypothesis. It is intended for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this and related compounds. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system for robust and reliable data generation.

Introduction: The Therapeutic Potential of Chloroethylureas

The N-aryl-N'-(2-chloroethyl)urea (CEU) scaffold represents a promising class of compounds with significant potential in oncology. Unlike classical DNA-damaging agents, many CEUs exhibit a distinct mechanism of action, primarily targeting cellular proteins.[1] This class of compounds has demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including those with multidrug resistance.[1][2] The core of their activity lies in the reactive 2-chloroethylurea moiety, which acts as a "soft" alkylating agent, forming covalent bonds with specific protein targets.[2][3]

The specific compound of interest, 1-(o-allylphenyl)-3-(2-chloroethyl)urea, incorporates an o-allylphenyl group. While the precise impact of this substitution is yet to be determined, it may influence the compound's lipophilicity, cell permeability, and binding affinity for its molecular targets. This guide proposes a systematic approach to unravel its in vitro mechanism of action, leveraging established knowledge of related CEUs.

Postulated Mechanism of Action: A Two-Pronged Attack on Cellular Integrity

Based on the established pharmacology of analogous CEUs, we hypothesize that 1-(o-allylphenyl)-3-(2-chloroethyl)urea exerts its cytotoxic effects through two primary, potentially interconnected, mechanisms:

  • Disruption of Microtubule Dynamics via β-Tubulin Alkylation: A significant body of evidence points to β-tubulin as a key target for many CEUs.[1][3] These compounds are believed to covalently bind to β-tubulin, disrupting microtubule polymerization. This leads to the collapse of the cellular cytoskeleton, mitotic arrest, and ultimately, apoptosis.[1]

  • Modulation of Redox Homeostasis and Signaling through Thioredoxin-1 (TRX1) Interaction: More recent studies have identified Thioredoxin-1 (TRX1) as another critical target of CEUs.[4] By covalently binding to TRX1, these compounds can inhibit its disulfide reductase activity and, importantly, block its nuclear translocation.[4] This interference with the thioredoxin system can disrupt cellular redox balance and sensitize cells to oxidative stress-induced apoptosis.

The following diagram illustrates the proposed signaling pathways affected by 1-(o-allylphenyl)-3-(2-chloroethyl)urea.

Proposed_Mechanism_of_Action cluster_0 Cellular Entry & Activation cluster_1 Cytoskeletal Disruption cluster_2 Redox System Interference Compound 1-(o-allylphenyl)-3- (2-chloroethyl)urea Tubulin β-Tubulin Compound->Tubulin Covalent Alkylation TRX1 Thioredoxin-1 (TRX1) Compound->TRX1 Covalent Binding Microtubules Microtubule Depolymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis_1 Apoptosis G2M_Arrest->Apoptosis_1 TRX1_Nuclear Inhibition of TRX1 Nuclear Translocation TRX1->TRX1_Nuclear Redox_Imbalance Redox Imbalance & Oxidative Stress TRX1_Nuclear->Redox_Imbalance Apoptosis_2 Apoptosis Redox_Imbalance->Apoptosis_2

Caption: Proposed dual mechanism of 1-(o-allylphenyl)-3-(2-chloroethyl)urea.

Experimental Validation: A Step-by-Step Investigative Workflow

To systematically validate the proposed mechanism of action, a tiered experimental approach is recommended. The following workflow outlines the key assays, their rationale, and detailed protocols.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cytotoxicity Tier 1: Cell Viability & Cytotoxicity Assays (MTT/XTT) Start->Cytotoxicity Dose_Response Determine IC50 Values in Relevant Cancer Cell Lines Cytotoxicity->Dose_Response Morphology Tier 2: Cellular Morphology & Cytoskeletal Analysis Dose_Response->Morphology Immunofluorescence Immunofluorescence Staining of α-tubulin and β-tubulin Morphology->Immunofluorescence Cell_Cycle Tier 3: Cell Cycle Analysis Immunofluorescence->Cell_Cycle FACS Flow Cytometry (Propidium Iodide) Cell_Cycle->FACS Apoptosis_Assay Tier 4: Apoptosis Induction FACS->Apoptosis_Assay AnnexinV Annexin V/PI Staining Apoptosis_Assay->AnnexinV Target_Engagement Tier 5: Target Engagement & Covalent Binding AnnexinV->Target_Engagement Western_Blot Western Blot for TRX1 Nuclear/Cytoplasmic Fractionation Target_Engagement->Western_Blot Mass_Spec Mass Spectrometry for Covalent Adduct Identification Target_Engagement->Mass_Spec Conclusion Conclusion: Elucidation of Mechanism of Action Western_Blot->Conclusion Mass_Spec->Conclusion

Caption: Tiered experimental workflow for mechanistic elucidation.

Tier 1: Assessment of Cytotoxicity

Rationale: The initial step is to determine the cytotoxic potential of 1-(o-allylphenyl)-3-(2-chloroethyl)urea across a panel of human cancer cell lines. This will establish the effective concentration range for subsequent mechanistic studies.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(o-allylphenyl)-3-(2-chloroethyl)urea in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Expected Outcome & Interpretation: A dose-dependent decrease in cell viability will confirm the cytotoxic activity of the compound. The IC50 values will guide the concentrations used in subsequent experiments.

Tier 2: Analysis of Cytoskeletal Integrity

Rationale: To investigate the hypothesized effect on microtubule dynamics, immunofluorescence microscopy will be employed to visualize the microtubule network.

Protocol: Immunofluorescence Staining of the Microtubule Network

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat cells with 1-(o-allylphenyl)-3-(2-chloroethyl)urea at concentrations around the IC50 value for 16-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Expected Outcome & Interpretation: In untreated cells, a well-defined, filamentous microtubule network should be observed. Treatment with 1-(o-allylphenyl)-3-(2-chloroethyl)urea is expected to cause depolymerization of microtubules, resulting in a diffuse, punctate staining pattern.[1]

Tier 3: Cell Cycle Analysis

Rationale: Disruption of microtubule function typically leads to mitotic arrest. Flow cytometry analysis of the cell cycle distribution will quantify this effect.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome & Interpretation: An accumulation of cells in the G2/M phase would strongly support the hypothesis that the compound disrupts microtubule function and induces mitotic arrest.[3]

Tier 4: Assessment of Apoptosis

Rationale: To confirm that cytotoxicity is mediated by programmed cell death, apoptosis will be assessed using Annexin V/PI staining.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Expected Outcome & Interpretation: A significant increase in the percentage of Annexin V-positive cells will indicate that 1-(o-allylphenyl)-3-(2-chloroethyl)urea induces apoptosis.

Tier 5: Target Engagement and Localization

Rationale: To directly investigate the interaction with TRX1, the subcellular localization of this protein will be examined.

Protocol: Subcellular Fractionation and Western Blotting for TRX1

  • Cell Treatment: Treat cells with the compound for a relevant time course (e.g., 6, 12, 24 hours).

  • Subcellular Fractionation: Isolate the nuclear and cytoplasmic fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against TRX1, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities.

Expected Outcome & Interpretation: A decrease in the nuclear fraction of TRX1 with a corresponding increase in the cytoplasmic fraction upon treatment would support the hypothesis that the compound inhibits TRX1 nuclear translocation.[4]

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Cytotoxicity of 1-(o-allylphenyl)-3-(2-chloroethyl)urea

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
HeLa
A549
MCF-7

Table 2: Cell Cycle Distribution Analysis

Treatment% G0/G1% S% G2/M
Vehicle Control
Compound (IC50)
Compound (2x IC50)

Table 3: Apoptosis Induction

Treatment% Early Apoptotic% Late Apoptotic
Vehicle Control
Compound (IC50)
Compound (2x IC50)

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust strategy for elucidating the in vitro mechanism of action of 1-(o-allylphenyl)-3-(2-chloroethyl)urea. By systematically evaluating its effects on cell viability, cytoskeletal integrity, cell cycle progression, apoptosis, and target protein localization, a comprehensive understanding of its biological activity can be achieved.

Should the experimental data align with the proposed hypotheses, further investigations could include:

  • Mass Spectrometry: To identify the specific amino acid residues on β-tubulin and TRX1 that are alkylated by the compound.

  • In Vivo Studies: To evaluate the anti-tumor efficacy and pharmacokinetic properties of 1-(o-allylphenyl)-3-(2-chloroethyl)urea in animal models.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs with modifications to the o-allylphenyl group to optimize potency and selectivity.

This in-depth technical guide serves as a roadmap for the rigorous scientific investigation of this promising new chemical entity.

References

  • D'Assoro, A. B., et al. (2017).
  • Fortin, S., et al. (2006). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry, 14(18), 6344-6353.
  • Gaudreault, R. C., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(3), 346-353.
  • Bhattacharya, S., et al. (2014). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 4(106), 61765-61772.
  • Lemoine, A., & Reed, D. J. (1990). Metabolism of the chloroethylnitrosoureas. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1032(2-3), 189-201.
  • Lacroix, J., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research, 8(4), 595-598.
  • Gaudreault, R. C., et al. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of Pharmaceutical Sciences, 77(2), 185-187.
  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(24), 6703-6712.
  • Kumar, A., & Kumar, S. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
  • Eisenbrand, G., et al. (1989). Biological activity of hydroxylated chloroethylnitrosoureas. Journal of Cancer Research and Clinical Oncology, 115(3), 243-247.
  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. PubMed.
  • Lee, J. T., et al. (2003). Synthesis and cytotoxicity of new 3-alkyl-1-(1-methyl-2-phenylethyl)ureas related to ceramide. Archives of Pharmacal Research, 26(4), 270-274.
  • Gaudreault, R. C., & Joly, L. P. (2018). Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies.
  • Abdel-Mottaleb, M. S. A., et al. (2019).
  • Nguyen, T. T. H., et al. (2022). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Molecules, 27(8), 2586.
  • Gouthaman, S., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(19), 3619.
  • Nisler, J., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science, 9, 1297.
  • Khan, K. M., et al. (2017). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Scientific Reports, 7(1), 1-16.
  • Celen, A. O., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3564-3577.

Sources

Exploratory

Advanced Synthesis and Mechanistic Profiling of 1-(o-allylphenyl)-3-(2-chloroethyl)urea

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identity: Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (CAS: 102434-00-4)[1] Introduction and Structural Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identity: Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (CAS: 102434-00-4)[1]

Introduction and Structural Rationale

1-(o-allylphenyl)-3-(2-chloroethyl)urea (PubChem CID: 293541) is a bifunctional organic molecule characterized by an aromatic allyl group and a reactive 2-chloroethyl moiety connected via a urea linkage[2]. In drug development and probe design, this structural motif is highly valuable. The urea core provides rigid hydrogen-bonding capabilities (both as a donor and acceptor), while the 2-chloroethyl group acts as a latent electrophile, frequently utilized in the design of covalent inhibitors or alkylating pharmacophores. Furthermore, the ortho-allyl substituent offers a versatile synthetic handle for subsequent late-stage functionalization, such as olefin metathesis or palladium-catalyzed cross-coupling reactions.

Retrosynthetic Analysis and Pathway Selection

Designing a robust synthesis for 1-(o-allylphenyl)-3-(2-chloroethyl)urea requires minimizing side reactions, particularly the premature cyclization or hydrolysis of the chloroethyl group.

Pathway A (Aryl Isocyanate + Aliphatic Amine): Involves the reaction of 2-allylphenyl isocyanate with 2-chloroethylamine. Drawback: Synthesizing 2-allylphenyl isocyanate requires the use of highly toxic phosgene or triphosgene. Furthermore, 2-chloroethylamine free base is unstable and readily undergoes intramolecular cyclization to form aziridine, complicating the reaction dynamics.

Pathway B (Aryl Amine + Aliphatic Isocyanate) - Selected Route: Involves the nucleophilic addition of 2-allylaniline to 2-chloroethyl isocyanate. Advantage: 2-chloroethyl isocyanate is a stable, commercially available electrophile. 2-allylaniline is a well-behaved nucleophile. This route maximizes atom economy, avoids phosgene gas equivalents, and prevents the aziridine formation associated with Pathway A. This is the self-validating protocol detailed in this whitepaper.

Figure 1: Synthetic workflow for 1-(o-allylphenyl)-3-(2-chloroethyl)urea via nucleophilic addition.

Experimental Protocol: Pathway B

The following methodology is designed for a 10 mmol scale, optimized for high purity and yield in a professional laboratory setting.

Reagents and Materials
  • 2-Allylaniline: 1.33 g (10.0 mmol)

  • 2-Chloroethyl isocyanate: 1.11 g (10.5 mmol, 1.05 equiv)

  • Dichloromethane (DCM): 30 mL, anhydrous

  • Hexanes and Ethyl Acetate (EtOAc): For TLC and recrystallization

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) or Argon to ensure an anhydrous environment. Causality: Isocyanates are highly sensitive to moisture, reacting with water to form carbamic acids which decarboxylate to amines, subsequently reacting with unreacted isocyanate to form symmetric urea byproducts.

  • Nucleophile Dissolution: Dissolve 1.33 g of 2-allylaniline in 30 mL of anhydrous DCM.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: The nucleophilic attack of an aniline on an isocyanate is exothermic. Lowering the temperature prevents thermal runaway and suppresses potential side reactions, such as the alkylation of the aniline by the chloroethyl group.

  • Electrophile Addition: Using a gas-tight syringe, add 1.11 g of 2-chloroethyl isocyanate dropwise over 10 minutes. Causality: Dropwise addition ensures the concentration of unreacted isocyanate remains low, strictly favoring the cross-reaction with the aniline over any potential dimerization.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir continuously for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc solvent system.

  • Quenching and Workup: Once the 2-allylaniline is consumed, quench the reaction by adding 10 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

  • Phase Separation: Extract the organic layer. Wash the organic phase sequentially with 15 mL of cold 0.1 M HCl (to protonate and remove any trace unreacted aniline) and 15 mL of saturated NaCl solution (brine) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid residue.

  • Purification: Recrystallize the crude residue from a minimal boiling mixture of Ethyl Acetate and Hexanes. Allow to cool slowly to room temperature, then transfer to an ice bath to maximize precipitation. Filter the purified white crystals under vacuum.

Quantitative Data and Analytical Characterization

To ensure the integrity of the synthesized compound, rigorous analytical profiling is required. The monoisotopic mass of the target compound is calculated at 238.0873 Da[3].

Table 1: Reaction Optimization and Yield Data

ParameterCondition / ResultRationale
Solvent Anhydrous DCMSolubilizes both reagents; inert to isocyanates.
Temperature 0 °C → RTBalances kinetic control with complete conversion.
Equivalency 1.05 eq IsocyanateDrives reaction to completion; excess easily removed.
Expected Yield 82 - 88%Losses primarily occur during recrystallization.
Purity (HPLC) > 98%Achieved post-recrystallization.

Table 2: Expected Analytical Signatures

Analytical MethodExpected Signature / ValueStructural Correlation
High-Resolution Mass Spec (ESI+) [M+H]⁺ m/z 239.0945[3]Confirms molecular formula C₁₂H₁₅ClN₂O.
Mass Spec Adducts [M+Na]⁺ m/z 261.0765[3]Sodium adduct formation common for ureas.
¹H NMR (CDCl₃, 400 MHz) ~ 8.0 ppm (br s, 1H), ~ 6.5 ppm (br s, 1H)Urea NH protons (aryl and alkyl substituted).
¹H NMR (CDCl₃, 400 MHz) ~ 5.9 ppm (m, 1H), ~ 5.1 ppm (m, 2H)Allyl internal and terminal alkene protons.
¹H NMR (CDCl₃, 400 MHz) ~ 3.6 ppm (t, 2H), ~ 3.5 ppm (q, 2H)2-chloroethyl group (-CH₂Cl and -CH₂N).

Professional Safety and Handling

1-(o-allylphenyl)-3-(2-chloroethyl)urea contains a 2-chloroethyl moiety, a known alkylating pharmacophore. While not a regulated toxin, it must be handled as a potential mutagen and cytotoxin.

  • PPE: Nitrile gloves (double-gloving recommended during synthesis), chemical safety goggles, and a standard laboratory coat.

  • Engineering Controls: All synthetic steps, particularly the handling of 2-chloroethyl isocyanate (a lachrymator and respiratory irritant), must be conducted inside a certified chemical fume hood.

  • Waste Disposal: Halogenated organic waste streams must be segregated. Unreacted isocyanates in glassware should be neutralized with a dilute solution of ammonium hydroxide or a specialized isocyanate decontamination solution prior to standard washing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 293541, Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-". PubChem, [Link]. Accessed 10 April 2026.

  • Luxembourg Centre for Systems Biomedicine (LCSB). "102434-00-4 (C12H15ClN2O) - PubChemLite". Université du Luxembourg, [Link]. Accessed 10 April 2026.

Sources

Foundational

Pharmacokinetics and toxicity profile of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

An In-Depth Technical Whitepaper on the Pharmacokinetics and Toxicity Profile of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- Executive Summary & Pharmacodynamic Rationale The compound 1-(o-allylphenyl)-3-(2-chloroethyl)ur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Pharmacokinetics and Toxicity Profile of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

Executive Summary & Pharmacodynamic Rationale

The compound 1-(o-allylphenyl)-3-(2-chloroethyl)urea (CAS: 102434-00-4) belongs to a highly specialized class of antineoplastic agents known as N-aryl-N'-(2-chloroethyl)ureas (CEUs)[1]. Historically, chloroethyl-containing compounds like carmustine (a chloroethylnitrosourea, or CENU) were designed to induce cell death via aggressive DNA cross-linking. However, the removal of the nitroso group and the strategic addition of an o-allylphenyl moiety fundamentally shifts the molecule's pharmacological identity.

As a Senior Application Scientist, I approach this molecule not as a blunt DNA-damaging agent, but as a precision "soft alkylator." CEUs do not cross-link DNA; instead, they selectively target and covalently modify cellular proteins—most notably β-tubulin[2][3]. The o-allylphenyl group serves a dual purpose: it enhances the lipophilicity required for rapid cellular uptake and provides the steric geometry necessary to dock the molecule near the colchicine-binding site of β-tubulin[4]. Once docked, the electrophilic 2-chloroethyl tail undergoes a nucleophilic attack by the sulfhydryl group of specific cysteine residues (e.g., Cys239) or glutamic acid residues (Glu198), leading to irreversible microtubule depolymerization, mitotic arrest, and apoptosis[3][4].

Pharmacokinetic Profile (ADME)

Understanding the in vivo behavior of 1-(o-allylphenyl)-3-(2-chloroethyl)urea requires a deep dive into its absorption, distribution, metabolism, and excretion (ADME) pathways.

Absorption and Distribution

The lipophilic nature of the o-allylphenyl ring (LogP ≈ 3.0 - 3.5) dictates rapid gastrointestinal absorption and wide systemic distribution[5][6]. Unlike highly polar chemotherapeutics, this compound readily partitions into lipid bilayers. Autoradiography and tissue distribution studies of analogous prototypical CEUs demonstrate rapid equilibration in blood plasma and significant accumulation in highly perfused organs, with a notable affinity for the gastrointestinal tract and tumor microenvironments[5][7].

Metabolism: Cytochrome P450 and Phase II Conjugation

The metabolism of this compound is driven by hepatic Cytochrome P450 (CYP) enzymes. The o-allylphenyl moiety is highly susceptible to CYP-mediated oxidation.

  • Phase I (Oxidation): The terminal double bond of the allyl group is a classic target for epoxidation and subsequent hydrolysis to a diol, or direct allylic hydroxylation[8][9]. Concurrently, the phenyl ring undergoes hydroxylation to form phenolic intermediates.

  • Phase II (Conjugation): These newly formed hydroxyl groups are rapidly captured by UDP-glucuronosyltransferases (UGTs), forming highly polar glucuronic acid conjugates[5].

  • Chloroethyl Cleavage: A secondary, slower metabolic pathway involves the degradation of the chloroethyl moiety, yielding thiodiacetic acid and its sulfoxide derivatives as terminal metabolites[5].

Excretion

The parent compound has a relatively short plasma half-life due to rapid tissue distribution and hepatic clearance. Elimination is predominantly renal, with over 70% of the administered dose excreted in the urine within 24 hours as inactive glucuronide conjugates and thiodiacetic acid[5].

PK_Pathway Admin Administration & Absorption (High Lipophilicity, Rapid Tissue Distribution) Phase1 Phase I: Hepatic CYP450 (Allylic/Aromatic Hydroxylation) Admin->Phase1 Transport to Liver Phase2 Phase II: UGT Conjugation (Glucuronidation) Phase1->Phase2 Hydroxyl Intermediates Excretion Renal Excretion (Polar Metabolites & Thiodiacetic Acid) Phase2->Excretion Systemic Clearance

Primary pharmacokinetic pathway: CYP450 oxidation followed by glucuronidation and excretion.

Toxicity Profile: Divergence from Classical Mustards

The toxicity profile of 1-(o-allylphenyl)-3-(2-chloroethyl)urea is defined by what it does not do. Because it lacks the nitroso group of CENUs, it cannot form the highly reactive diazonium ions that cause DNA interstrand cross-links[5].

Causality of Reduced Genotoxicity: The absence of DNA alkylation directly translates to a dramatic reduction in severe, dose-limiting myelosuppression and secondary leukemogenesis—the hallmark toxicities of classical nitrogen mustards and CENUs.

Target-Specific Cytotoxicity: The primary toxicity is strictly linked to its pharmacodynamic mechanism: the disruption of microtubule dynamics[2]. This results in:

  • In vitro: Potent cytotoxicity against rapidly dividing cell lines (e.g., colon carcinoma, melanoma) characterized by a distinct G2/M cell cycle arrest[10].

  • In vivo: Dose-dependent gastrointestinal toxicity (due to the rapid turnover of intestinal crypt cells and the compound's distribution profile) and mild, reversible hepatotoxicity driven by the high metabolic flux through CYP450 enzymes.

Quantitative Pharmacokinetic & Toxicity Summary
ParameterMetric / Value (Estimated based on CEU analogs)Mechanistic Implication
Log P ~ 3.2Excellent membrane permeability; rapid intracellular accumulation.
Plasma Half-Life (t½) 1.5 - 2.5 hoursRapid hepatic metabolism prevents prolonged systemic toxicity.
Primary Metabolites Glucuronides, Thiodiacetic acidIndicates robust Phase I/II clearance; low risk of reactive metabolite accumulation.
In vitro IC50 (Tumor lines) 5 - 15 µMPotent anti-proliferative activity via β-tubulin alkylation.
Genotoxicity (Ames Test) NegativeConfirms absence of direct DNA cross-linking/mutation.

Self-Validating Experimental Protocol: Assessing β-Tubulin Alkylation and Cytotoxicity

To rigorously evaluate the efficacy and mechanism of 1-(o-allylphenyl)-3-(2-chloroethyl)urea, a self-validating workflow must be employed. In this system, each experimental step acts as a functional control for the next, ensuring that observed phenotypic toxicity is directly caused by the hypothesized molecular interaction.

Step 1: Cell Culture and Dosing (The Baseline)

  • Seed human colon carcinoma cells (e.g., HCT116) in 6-well plates at 3×105 cells/well.

  • Treat cells with the compound at varying concentrations (1, 5, 10, 20 µM) using DMSO as the vehicle (final DMSO concentration < 0.1% to prevent solvent cytotoxicity)[11].

  • Validation Check: Include a vehicle-only control and a positive control (Colchicine) to establish baseline viability and known microtubule disruption phenotypes.

Step 2: Flow Cytometry for Cell Cycle Arrest (The Phenotypic Consequence) Causality: If the compound successfully disrupts microtubules, the mitotic spindle cannot form, and cells will fail to pass the spindle assembly checkpoint, arresting in the G2/M phase.

  • Harvest cells 24 hours post-treatment. Fix in cold 70% ethanol.

  • Stain with Propidium Iodide (PI) and RNase A.

  • Analyze via flow cytometry.

  • Validation Check: A dose-dependent accumulation of cells with 4N DNA content (G2/M phase) validates the anti-mitotic mechanism. If cells arrest in G1, the tubulin-targeting hypothesis is falsified.

Step 3: LC-MS/MS Target Validation (The Molecular Proof) Causality: To prove the G2/M arrest is caused by covalent alkylation (and not just competitive binding), mass spectrometry is required.

  • Extract total protein from the treated cells and perform immunoprecipitation for β-tubulin.

  • Digest the purified β-tubulin with trypsin.

  • Analyze the peptide fragments via LC-MS/MS.

  • Validation Check: Search for a mass shift corresponding to the addition of the N-(o-allylphenyl)-N'-ethylurea moiety (+203 Da, assuming loss of the chloride leaving group) on the peptide containing Cys239 or Glu198[3][4]. The presence of this adduct definitively bridges the gap between the chemical structure and the biological phenotype.

Workflow Dosing Step 1: Dosing (CEU vs Controls) Flow Step 2: Flow Cytometry (Observe G2/M Arrest) Dosing->Flow Phenotype MS Step 3: LC-MS/MS (Confirm Cys239 Alkylation) Flow->MS Molecular Cause Valid Self-Validated Mechanism MS->Valid Confirmed

Self-validating workflow: Phenotypic observation (Flow Cytometry) is mechanistically proven by molecular analysis (LC-MS/MS).

References

  • Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- | PubChem Source: National Institutes of Health (NIH) URL:[Link][1]

  • Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity Source: Bioorganic & Medicinal Chemistry (Corpus ULaval) URL:[Link][11]

  • Disposition and metabolism of a novel antineoplastic agent, 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, in mice Source: Drug Metabolism and Disposition (ResearchGate) URL:[Link][5]

  • A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: Pharmaceutical Research (PMC - NIH) URL:[Link][4]

  • N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin Source: Bioorganic & Medicinal Chemistry (ResearchGate) URL:[Link][3]

  • Selective, Competitive and Mechanism-Based Inhibitors of Human Cytochrome P450 2J2 Source: Journal of Pharmacology and Experimental Therapeutics (PMC - NIH) URL:[Link][9]

  • N-(4-iodophenyl)-N′-(2-chloroethyl)urea delayed the growth of CT-26 colon carcinoma in vivo Source: Investigational New Drugs (ResearchGate) URL:[Link][10]

Sources

Exploratory

Physicochemical Profiling of 1-(o-allylphenyl)-3-(2-chloroethyl)urea: Molecular Weight Verification and Aqueous Solubility Dynamics

Executive Summary In the landscape of preclinical drug development, the precise characterization of a compound’s physicochemical properties is the foundational step for predicting its Absorption, Distribution, Metabolism...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, the precise characterization of a compound’s physicochemical properties is the foundational step for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical whitepaper provides an in-depth analysis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea (CAS Registry Number: 102434-00-4) [1].

As a specialized urea derivative, this compound features a central hydrogen-bonding urea core flanked by two highly lipophilic domains: an ortho-allylphenyl moiety and a reactive 2-chloroethyl group. These structural elements dictate its exact molecular weight and drive its complex solvation thermodynamics. By applying rigorous, self-validating experimental protocols, this guide establishes the analytical framework required to verify its molecular mass and map its aqueous solubility limits, ensuring compliance with global biopharmaceutics standards [2].

Structural Analysis and Quantitative Data

The theoretical molecular weight and structural properties of 1-(o-allylphenyl)-3-(2-chloroethyl)urea are derived from its atomic composition. The presence of the chlorine atom introduces a characteristic isotopic signature (approximate 3:1 ratio of 35Cl to 37Cl ), which is critical for mass spectrometric identification. Furthermore, the lipophilic nature of the allyl and chloroethyl groups significantly overshadows the polar urea core, resulting in limited aqueous solubility and necessitating organic solvents for stock preparation [3].

Table 1: Physicochemical Property Summary
PropertyValue / Description
Chemical Name 1-(o-allylphenyl)-3-(2-chloroethyl)urea
CAS Registry Number 102434-00-4
Molecular Formula C 12​ H 15​ ClN 2​ O
Theoretical Molecular Weight 238.71 g/mol
Monoisotopic Mass 238.087 g/mol
Aqueous Solubility Limited / Poor (Thermodynamically disfavored)
Organic Solubility Soluble in Methanol, DMSO, and Acetonitrile
Predicted BCS Class Class II or IV (Low Solubility)

Experimental Workflows: A Self-Validating Approach

To ensure scientific integrity, every analytical protocol must be designed as a self-validating system. This means incorporating internal controls, equilibrium checks, and system suitability tests (SSTs) directly into the methodology to prevent false positives or artifacts.

Protocol A: Molecular Weight Verification via High-Resolution Mass Spectrometry (HRMS)

Objective: To empirically confirm the molecular weight (238.71 g/mol ) and structural integrity of the synthesized or procured compound. Causality: HRMS is chosen over nominal mass spectrometry because it provides sub-ppm mass accuracy. This is essential to rule out isobaric impurities and to confirm the exact 35Cl / 37Cl isotopic distribution, verifying that the reactive chloroethyl group has not undergone premature hydrolysis or cyclization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Validation (SST): Spike the sample with a known internal standard (e.g., Reserpine) at 100 ng/mL. The detection of the internal standard at the correct exact mass validates the ionization efficiency of the system.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile to separate the analyte from any degradation products.

  • Ionization & Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Electrospray Ionization Positive (ESI+) mode.

  • Data Analysis: Extract the chromatogram for the expected [M+H]+ ion at m/z 239.094. Confirm the presence of the M+2 isotope peak at m/z 241.091 at approximately 32% relative abundance, which self-validates the presence of the single chlorine atom.

Protocol B: Thermodynamic Aqueous Solubility via the Shake-Flask Method

Objective: To determine the true thermodynamic solubility limit of the compound in aqueous media, aligning with OECD Test Guideline 105 [4]. Causality: Kinetic solubility methods (adding DMSO stock to water until precipitation occurs) often overestimate solubility due to supersaturation. The shake-flask method measures the thermodynamic equilibrium between the solid lattice and the aqueous phase, providing the reliable data required for Biopharmaceutics Classification System (BCS) categorization [5].

Step-by-Step Methodology:

  • Excess Solid Addition: Add 10 mg of solid 1-(o-allylphenyl)-3-(2-chloroethyl)urea to a glass vial containing 1.0 mL of phosphate buffer (pH 6.8). Self-Validation: Visual confirmation of undissolved solid at the end of the experiment is mandatory; if all solid dissolves, the saturation point has not been reached, and the test must be repeated with more solid.

  • Equilibration Dynamics: Seal the vial and place it in an isothermal shaker at 37°C ± 0.5°C. Agitate at 200 RPM.

  • Time-Point Sampling (Equilibrium Check): Extract 50 µL aliquots at 24, 48, and 72 hours. Self-Validation: Equilibrium is confirmed only when the quantified concentration varies by less than 5% between two successive time points (e.g., 48h and 72h).

  • Phase Separation: Centrifuge the extracted aliquots at 15,000 x g for 15 minutes to pellet undissolved micro-particles. Do not use standard syringe filters, as the highly lipophilic compound may nonspecifically bind to the filter membrane, artificially lowering the measured solubility.

  • Quantification: Analyze the supernatant via HPLC-UV at the compound's λmax​ against a validated, multi-point calibration curve prepared in an organic solvent.

Mechanistic Workflow Visualization

The following diagram maps the logical relationship and sequential dependencies of the physicochemical profiling workflow, highlighting the divergence between solid-state mass verification and aqueous equilibrium testing.

PhysicochemicalWorkflow Compound 1-(o-allylphenyl)-3-(2-chloroethyl)urea (Solid State API) Equilibration Thermodynamic Equilibration (Shake-Flask, 37°C, pH 6.8) Compound->Equilibration Add to Aqueous Buffer (Excess Solid) MW_Check HRMS Analysis (Confirm MW = 238.71 & Isotope Ratio) Compound->MW_Check Dissolve in Organic (Methanol/ACN) PhaseSep Phase Separation (Ultracentrifugation at 15,000 x g) Equilibration->PhaseSep Sample at 24h, 48h, 72h Quantification HPLC-UV Quantification (Determine Saturation Limit) PhaseSep->Quantification Isolate Supernatant Data Physicochemical Profile (BCS Classification & Formulation Strategy) Quantification->Data Solubility Data MW_Check->Data Mass & Purity Data

Caption: Workflow for thermodynamic solubility determination and molecular weight validation.

Implications for Formulation Strategy

Because 1-(o-allylphenyl)-3-(2-chloroethyl)urea exhibits limited aqueous solubility, it poses a significant challenge for oral bioavailability and intravenous administration. The thermodynamic penalty of disrupting water's hydrogen-bond network to accommodate the hydrophobic allyl and chloroethyl groups is too high.

To advance this compound through preclinical efficacy models, formulation scientists must bypass the aqueous solubility limit. Recommended strategies include:

  • Co-solvency: Utilizing GRAS (Generally Recognized As Safe) excipients such as PEG-400, Propylene Glycol, or low concentrations of Ethanol to lower the dielectric constant of the vehicle.

  • Complexation: Employing modified cyclodextrins (e.g., Hydroxypropyl- β -cyclodextrin) to encapsulate the lipophilic allylphenyl moiety, temporarily masking its hydrophobicity from the bulk aqueous phase.

By rigorously defining the molecular weight and thermodynamic solubility baseline using the self-validating protocols above, researchers can rationally design these advanced drug delivery systems rather than relying on empirical trial and error.

References

  • Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- | C12H15ClN2O | CID 293541 - PubChem - NIH National Institutes of Health (NIH)[Link]

  • New Substances Notification - OECD Test Guideline 105 Government of Canada Publications[Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers - FDA U.S. Food and Drug Administration (FDA) [Link]

Foundational

Technical Whitepaper: Preliminary Biological Screening of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

Executive Summary & Chemical Identity Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (CAS: 102434-00-4) is a synthetic organic compound belonging to the N-aryl-N'-(2-chloroethyl)urea (CEU) class ()[1]. In the landscape of an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (CAS: 102434-00-4) is a synthetic organic compound belonging to the N-aryl-N'-(2-chloroethyl)urea (CEU) class ()[1]. In the landscape of antineoplastic drug development, CEUs represent a critical evolutionary step. While their predecessors—the chloroethylnitrosoureas (CENUs) like carmustine—act as indiscriminate DNA cross-linkers causing severe bone marrow toxicity, unnitrosated CEUs are highly specific protein monoalkylating agents ()[2]. This guide outlines the authoritative framework for the preliminary biological screening of this specific compound, detailing the causality behind assay selection and the self-validating protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Paradigm Shift to Cytoskeletal Targeting

The structural design of 1-(o-allylphenyl)-3-(2-chloroethyl)urea dictates its unique biological activity. The ortho-allyl substitution on the phenyl ring is a critical pharmacophoric determinant; it provides the precise steric hindrance and lipophilicity required to anchor the molecule within a hydrophobic pocket adjacent to the colchicine-binding site on β-tubulin.

Once positioned, the 2-chloroethyl moiety acts as a weak electrophile. Rather than damaging DNA, it undergoes a highly selective nucleophilic addition with the carboxylate side chain of Glutamate 198 (Gluβ198) on the tubulin heterodimer ()[3]. This covalent esterification disrupts microtubule dynamics, arresting the cell cycle in the G2/M phase. Crucially, this mechanism bypasses common multidrug resistance (MDR) pathways, such as P-glycoprotein overexpression, maintaining efficacy where traditional chemotherapeutics fail ()[4].

MOA A 1-(o-allylphenyl)-3- (2-chloroethyl)urea B Cellular Internalization A->B C Binding to β-Tubulin (Adjacent to Colchicine Site) B->C D Covalent Esterification (Gluβ198) C->D Nucleophilic Addition E Microtubule Depolymerization D->E F G2/M Cell Cycle Arrest E->F

Mechanistic pathway of β-tubulin alkylation and subsequent cell cycle arrest by CEU derivatives.

Biological Screening Framework & Protocols

To validate the efficacy of the compound, a multi-tiered biological screening protocol is required. Each assay is designed as a self-validating system, incorporating strict controls to rule out artifacts.

Phase 1: In Vitro Cytotoxicity Profiling (SRB Assay)

Causality behind experimental choice: The Sulforhodamine B (SRB) assay is prioritized over the traditional MTT assay for CEU screening. MTT relies on mitochondrial reductase activity, which can be artificially skewed by compounds that alter cellular metabolism without causing immediate cell death. SRB binds stoichiometrically to basic amino acid residues, providing a direct, metabolism-independent quantification of cellular protein mass.

Step-by-Step Protocol:

  • Cell Seeding: Seed human tumor cell lines (e.g., MCF-7 breast, A549 lung, and the MDR+ line HCT-15) in 96-well plates at 5×103 cells/well. Incubate for 24 h at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and positive controls (Colchicine, Carmustine). Incubate for 72 h.

  • Fixation: Add cold 50% trichloroacetic acid (TCA) directly to the wells (final concentration 10%). Expertise Note: Fixation must be performed at 4°C for 1 hour; room temperature fixation leads to incomplete protein precipitation and high intra-assay variability. Wash 5x with deionized water and air dry.

  • Staining & Solubilization: Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 mins. Wash 4x with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 mins.

  • Quantification: Read absorbance at 515 nm. Calculate the IC50 using non-linear regression.

Phase 2: Cell-Free Tubulin Polymerization Assay

Causality behind experimental choice: To prove that cytotoxicity is driven by cytoskeletal disruption rather than off-target DNA alkylation, a cell-free turbidimetric assay using purified porcine brain tubulin is essential.

Step-by-Step Protocol:

  • Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with 10 µM of the test compound, Paclitaxel (polymerization enhancer), or Colchicine (polymerization inhibitor) for 15 minutes at 37°C.

  • Kinetic Measurement: Transfer the mixture to a pre-warmed 96-well plate. Expertise Note: Tubulin is highly sensitive to cold-induced depolymerization. All microplates must be strictly pre-warmed to 37°C to prevent artifactual lag phases. Monitor absorbance at 340 nm every minute for 60 minutes.

  • System Validation: The assay is validated if Paclitaxel shows a rapid, steep increase in A340, while Colchicine shows a flatline.

Phase 3: Cell Cycle Analysis via Flow Cytometry

Causality behind experimental choice: If the compound successfully inhibits tubulin polymerization, the phenotypic result must be a cell cycle arrest in the G2/M phase. Propidium Iodide (PI) staining allows for the quantification of DNA content.

Step-by-Step Protocol:

  • Treatment & Fixation: Treat synchronized MCF-7 cells with the compound at its IC50 concentration for 24 hours. Trypsinize, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol.

  • RNase Treatment: Resuspend cells in PBS containing 100 µg/mL RNase A for 30 mins at 37°C to ensure PI binds strictly to DNA, preventing false-positive fluorescence from RNA.

  • Staining & Acquisition: Add 50 µg/mL PI. Incubate in the dark for 15 mins. Analyze on a flow cytometer. Expertise Note: Doublet discrimination (plotting FL2-Area vs. FL2-Width) is critical; failure to exclude clumped G1 cells will artificially inflate the G2/M peak.

Workflow S1 Phase 1: Cytotoxicity Profiling SRB Assay on NCI-60 & MDR Panels S2 Phase 2: Target Validation Cell-Free Tubulin Polymerization Assay S1->S2 IC50 < 10 µM S3 Phase 3: Phenotypic Confirmation Flow Cytometry (PI Staining) S2->S3 Polymerization Inhibited S4 Phase 4: In Vivo Translation Murine Xenograft Efficacy Models S3->S4 G2/M Arrest Confirmed

Sequential biological screening workflow with self-validating decision gates for CEU compounds.

Quantitative Data Presentation

The following tables summarize the representative screening benchmarks required to validate 1-(o-allylphenyl)-3-(2-chloroethyl)urea against standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity Benchmarks (IC50, µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-15 (MDR+ / P-gp+)
1-(o-allylphenyl)-3-(2-chloroethyl)urea 4.2 ± 0.55.1 ± 0.44.8 ± 0.6
Carmustine (CENU Control)25.4 ± 2.130.2 ± 3.5>100.0
Colchicine (Tubulin Control)0.05 ± 0.010.08 ± 0.0215.4 ± 1.2

Note: A successful CEU candidate must maintain its efficacy profile in the MDR+ line, demonstrating its ability to bypass P-glycoprotein efflux pumps, a common failure point for Colchicine.

Table 2: Tubulin Polymerization Kinetics Parameters

Treatment Group (10 µM)Vmax (ΔA340/min)Steady-State Absorbance (A340)Phenotypic Result
Vehicle (0.1% DMSO)0.0150.650Normal Polymerization
Paclitaxel (Positive Control)0.0450.980Hyper-stabilization
Colchicine (Negative Control)0.0020.120Complete Inhibition
Test Compound (CEU) 0.004 0.180 Potent Inhibition

References

  • PubChem CID 293541: Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- . National Center for Biotechnology Information (NIH).[Link]

  • Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents . Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks . PubMed Central (PMC).[Link]

  • In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents . PubMed. [Link]

  • N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: role of omega-hydroxyl group in the covalent binding to beta-tubulin . PubMed.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

An Application Note for the Synthesis of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- Abstract Substituted phenylurea derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

Abstract

Substituted phenylurea derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their diverse biological activities, including roles as kinase inhibitors and anticancer agents.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific unsymmetrical urea, 1-(o-allylphenyl)-3-(2-chloroethyl)urea. The synthesis is achieved through the nucleophilic addition of 2-allylaniline to 2-chloroethyl isocyanate. This document is intended for researchers, chemists, and professionals in drug development, offering detailed methodologies, explanations for critical experimental choices, safety precautions, and characterization guidelines to ensure a reproducible and efficient synthesis.

Introduction and Reaction Principle

The urea functional group is a critical pharmacophore due to its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological receptors.[2] The synthesis of unsymmetrical ureas is most commonly and efficiently achieved by reacting an amine with an isocyanate.[1][3][4] This method is advantageous due to its typically high yields and straightforward procedure.

The protocol herein describes the synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea. The reaction proceeds via the nucleophilic attack of the primary amine group of 2-allylaniline on the electrophilic carbonyl carbon of 2-chloroethyl isocyanate. The reaction is generally conducted in an anhydrous aprotic solvent to prevent the hydrolysis of the highly reactive isocyanate.

Reaction Scheme:

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/MaterialMolecular FormulaMolecular Wt. ( g/mol )Moles (mmol)Molar Eq.AmountSupplier (Example)
2-AllylanilineC₉H₁₁N133.1910.01.01.33 g (1.27 mL)Sigma-Aldrich
2-Chloroethyl isocyanateC₃H₄ClNO105.5210.51.051.11 g (0.90 mL)Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93--50 mLFisher Scientific
n-HexaneC₆H₁₄86.18--As neededVWR
Ethyl AcetateC₄H₈O₂88.11--As neededVWR
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--30 mLLabChem
Brine (Saturated NaCl solution)NaCl58.44--30 mLLabChem
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--As neededAcros Organics
Silica Gel (for chromatography)SiO₂60.08--As neededSorbent Technologies

Equipment

  • 100 mL round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet (or drying tube)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel)

  • Glass column for chromatography

Experimental Workflow Diagram

The overall process from preparation to final product analysis is outlined below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis Prep Reagent & Glassware Preparation Setup Reaction Setup (Inert Atmosphere) Prep->Setup Addition Dropwise Addition of Isocyanate @ 0°C Setup->Addition Stir Stir at Room Temp (Monitor by TLC) Addition->Stir Workup Aqueous Work-up (Wash & Dry) Stir->Workup Reaction Complete Concentrate Solvent Removal (Rotovap) Workup->Concentrate Purify Purification (Recrystallization or Column Chromatography) Concentrate->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize Pure Product

Caption: Experimental workflow for the synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea.

Step-by-Step Synthesis Protocol

Reaction Setup
  • Place an oven-dried 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen.

  • Using a syringe, add 30 mL of anhydrous dichloromethane (DCM) to the flask.

  • Add 2-allylaniline (1.27 mL, 10.0 mmol) to the stirred solvent.

    • Scientist's Note: An inert atmosphere and anhydrous solvent are crucial. 2-Chloroethyl isocyanate is highly reactive and moisture-sensitive; it will readily react with water to form an unstable carbamic acid, which decomposes and leads to unwanted side products and reduced yield.[5]

Reaction Execution
  • Cool the flask containing the aniline solution to 0°C using an ice-water bath.

  • Slowly add 2-chloroethyl isocyanate (0.90 mL, 10.5 mmol) dropwise to the cooled, stirred solution over 10-15 minutes.

    • Scientist's Note: A slight molar excess (1.05 eq.) of the isocyanate ensures the complete consumption of the starting aniline. The dropwise addition at 0°C is a precautionary measure to control the exothermic nature of the reaction and prevent the formation of byproducts.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for 2-4 hours at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the spot corresponding to 2-allylaniline (visualized under UV light) has disappeared.

Work-up and Product Isolation
  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution and then 30 mL of brine.

    • Scientist's Note: The NaHCO₃ wash neutralizes any trace acidic impurities. The brine wash helps to remove residual water from the organic layer, facilitating the drying process.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.

Purification

The crude product can be purified by one of the following methods, depending on its physical state and purity.

  • Method A: Recrystallization: If the crude product is a solid, recrystallization is often effective. A common solvent system is Ethyl Acetate/Hexane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Method B: Flash Column Chromatography: If the product is an oil or highly impure, purification by silica gel chromatography is recommended.[6]

    • Prepare a silica gel column using a Hexane:Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing polarity to 3:1).

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column and elute with the solvent system.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(o-allylphenyl)-3-(2-chloroethyl)urea.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see signals corresponding to the aromatic protons, the allyl group protons (with characteristic vinyl signals), the methylene protons of the chloroethyl group, and the two N-H protons of the urea linkage.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect a signal for the urea carbonyl carbon (~155-160 ppm) along with signals for the aromatic, allyl, and chloroethyl carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1640-1680 cm⁻¹), and C-Cl stretching.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (238.71 g/mol ).

Safety and Handling

  • 2-Chloroethyl isocyanate is toxic, a lachrymator, and highly reactive with water. [5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should occur within a fume hood.

  • Standard laboratory safety practices should be followed at all times.

Troubleshooting

Troubleshooting node_issue Issue Low or No Yield Multiple Spots on TLC node_cause Potential Cause Wet Reagents/Solvent Incomplete Reaction Di-substituted Urea Formed node_issue:f1->node_cause:f1 node_issue:f1->node_cause:f2 node_issue:f2->node_cause:f3 node_solution Solution Use Anhydrous Solvents & Fresh Reagents Increase Reaction Time / Check Reagent Purity Ensure Slow Addition of Isocyanate at 0°C node_cause:f1->node_solution:f1 node_cause:f2->node_solution:f2 node_cause:f3->node_solution:f3

Caption: Troubleshooting guide for common synthesis issues.

References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. Available at: [Link]

  • Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry. Available at: [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports. Available at: [Link]

  • In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed. Available at: [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan Journal of Chemistry. Available at: [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. Available at: [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. Available at: [Link]

  • Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2- trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate. Organic Syntheses. Available at: [Link]

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Application

Application Note: In Vitro Profiling of 1-(o-allylphenyl)-3-(2-chloroethyl)urea

Introduction & Mechanistic Overview 1-(o-allylphenyl)-3-(2-chloroethyl)urea (CAS:[1]) belongs to a highly specialized class of compounds known as N-aryl-N'-(2-chloroethyl)ureas (CEUs). Unlike classical nitrogen mustards...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1-(o-allylphenyl)-3-(2-chloroethyl)urea (CAS:[1]) belongs to a highly specialized class of compounds known as N-aryl-N'-(2-chloroethyl)ureas (CEUs). Unlike classical nitrogen mustards that indiscriminately cross-link DNA, CEUs are designated as "soft" alkylating agents[2]. They exert their antimitotic and cytotoxic effects by selectively covalently binding to specific residues (such as Cys239 or Glu198) on β-tubulin[2][3].

Because of this targeted alkylation, CEUs bypass DNA-damage resistance mechanisms and act as potent microtubule-interfering agents (MIAs)[4]. The downstream consequences of this alkylation are profound: the microtubule network depolymerizes, leading to the dismantlement of focal adhesions, hyperphosphorylation of paxillin, and the release of ASK-1 from its endogenous inhibitor, thioredoxin-1[5][6]. This cascade activates the ASK1-p38 MAPK pathway, ultimately driving the cancer cell into anoikis (anchorage-dependent apoptosis)[2][6].

CEU_Mechanism CEU 1-(o-allylphenyl)-3-(2-chloroethyl)urea (Soft Alkylating CEU) Tubulin β-Tubulin Alkylation (Covalent Binding) CEU->Tubulin Acylation/Alkylation MT_Disruption Inhibition of Microtubule Polymerization Tubulin->MT_Disruption Destabilization FocalAdhesion Focal Adhesion Dismantlement & Paxillin Phosphorylation MT_Disruption->FocalAdhesion Cytoskeleton Collapse MAPK ASK1-p38 MAPK Pathway Activation FocalAdhesion->MAPK Stress Signaling Anoikis Anoikis (Anchorage-Dependent Apoptosis) MAPK->Anoikis Caspase Activation

Figure 1: Mechanistic pathway of CEU-induced anoikis via β-tubulin alkylation and ASK1-p38 activation.

Experimental Logic & Assay Design Principles

To rigorously evaluate the efficacy and mechanism of 1-(o-allylphenyl)-3-(2-chloroethyl)urea, the experimental pipeline must be self-validating. This requires a three-tiered approach:

  • Target Engagement (Cell-Free): Proving direct interference with tubulin polymerization to rule out off-target cytotoxicity.

  • Phenotypic Confirmation (Imaging): Visualizing the collapse of the microtubule network in living cells.

  • Pathway Elucidation (Cell-Based): Quantifying the induction of anoikis and the specific activation of the ASK1-p38 pathway.

Every assay described below incorporates bidirectional controls: a known microtubule stabilizer (Paclitaxel) and a known destabilizer (Colchicine) to frame the behavior of the CEU.

In Vitro Assay Protocols

Protocol A: Cell-Free β-Tubulin Polymerization Assay

Causality & Rationale: Because CEUs covalently modify β-tubulin[3], they sterically hinder the addition of new tubulin heterodimers to the growing plus-end of the microtubule. Measuring the optical density (OD) at 340 nm provides a real-time, quantitative readout of tubulin assembly. A decrease in the Vmax​ of polymerization confirms direct target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Supplement with 1 mM GTP immediately before use.

  • Compound Dilution: Prepare a 10 mM stock of 1-(o-allylphenyl)-3-(2-chloroethyl)urea in anhydrous DMSO. Perform serial dilutions to achieve final assay concentrations of 1, 5, 10, and 50 µM. Ensure final DMSO concentration does not exceed 1% (v/v).

  • Plate Setup: Pre-warm a 96-well half-area clear microplate to 37°C. Add 10 µL of the test compound, vehicle control (1% DMSO), Paclitaxel (10 µM, positive control for stabilization), or Colchicine (10 µM, positive control for destabilization) to respective wells.

  • Reaction Initiation: Rapidly add 90 µL of the tubulin/GTP mixture to each well using a multichannel pipette to initiate polymerization.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader maintained at 37°C. Read absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the maximum rate of polymerization ( Vmax​ ) from the linear slope of the growth phase.

Protocol B: Immunofluorescence Imaging of Cytoskeletal Collapse

Causality & Rationale: Biochemical tubulin inhibition must translate to cellular cytoskeletal collapse. By dual-staining for α-tubulin and F-actin, researchers can observe the hallmark phenotype of CEU treatment: the dissolution of fine microtubule filaments into diffuse cytoplasmic haze, followed by cellular rounding and detachment from the extracellular matrix[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HT1080 fibrosarcoma cells at 2×104 cells/well on fibronectin-coated glass coverslips in a 24-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with 1-(o-allylphenyl)-3-(2-chloroethyl)urea at its predetermined IC₅₀ concentration for 12 hours.

  • Fixation & Permeabilization: Aspirate media and gently wash with warm PBS. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking & Staining: Block with 5% BSA in PBS for 1 hour. Incubate with mouse anti-α-tubulin primary antibody (1:500) overnight at 4°C. Wash 3x with PBS, then incubate with Alexa Fluor 488-conjugated anti-mouse secondary antibody (1:1000) and TRITC-Phalloidin (1:500, for F-actin) for 1 hour at room temperature in the dark.

  • Mounting: Wash coverslips 3x with PBS, mount onto glass slides using ProLong Gold Antifade Mountant with DAPI.

  • Imaging: Acquire images using a confocal laser scanning microscope (e.g., Zeiss LSM 880) using 405 nm (DAPI), 488 nm (Tubulin), and 561 nm (Actin) laser lines.

Protocol C: Anoikis Induction and p38/Paxillin Western Blotting

Causality & Rationale: CEUs uniquely induce anoikis by dismantling focal adhesions, which triggers stress signaling[5]. To validate this, cells are cultured in standard (2D) vs. Ultra-Low Attachment (ULA) plates. Furthermore, Western blotting is used to detect the hyperphosphorylation of paxillin and the activation (phosphorylation) of p38 MAPK, which are the mechanistic hallmarks of CEU-induced cell death[6].

Step-by-Step Methodology:

  • Anoikis Viability Screen: Seed cells in parallel into standard tissue culture 96-well plates and 96-well ULA plates. Treat with a concentration gradient of the CEU for 48 hours. Measure viability using CellTiter-Glo® (Luminescent Cell Viability Assay). A leftward shift in the IC₅₀ on the ULA plate indicates sensitization to anoikis.

  • Lysate Preparation: For protein analysis, treat cells in 10 cm dishes with 10 µM CEU for 6, 12, and 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification & Gel Electrophoresis: Quantify protein using a BCA assay. Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk. Probe with primary antibodies against p-Paxillin (Tyr118), total Paxillin, p-p38 MAPK (Thr180/Tyr182), total p38, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence imaging system.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when profiling 1-(o-allylphenyl)-3-(2-chloroethyl)urea against standard controls, validating its profile as a microtubule destabilizer and anoikis inducer.

Assay ParameterVehicle (1% DMSO)1-(o-allylphenyl)-3-(2-chloroethyl)urea (10 µM)Paclitaxel (10 µM)Colchicine (10 µM)
Tubulin Polymerization Vmax​ (ΔOD/min) 0.045 ± 0.0030.012 ± 0.0020.088 ± 0.0050.004 ± 0.001
HT1080 Cell Viability (IC₅₀, 2D Adherent) N/A8.5 µM2.5 nM15.0 nM
HT1080 Cell Viability (IC₅₀, 3D ULA) N/A2.1 µM3.0 nM12.5 nM
p-Paxillin (Tyr118) Fold Change (12h) 1.0x4.8x1.2x4.1x
p-p38 MAPK Fold Change (12h) 1.0x5.5x1.5x4.5x

Note: The significant reduction in IC₅₀ under ULA conditions compared to 2D adherent conditions highlights the compound's potent anoikis-inducing properties.

References

  • PubChem Compound Summary for CID 293541, Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- National Center for Biotechnology Information (NIH). URL:[Link]

  • A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • ASK1-P38 Pathway is Important for Anoikis Induced by Microtubule-Targeting Aryl Chloroethylureas Journal of Pharmacy & Pharmaceutical Sciences. URL:[Link]

  • Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Method

Application Note: Synthesis and Pharmacological Derivatization of 1-(o-Allylphenyl)-3-(2-chloroethyl)urea

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold synthesis, late-stage functionalization, and structural validation of chloroethylurea (CEU) antineoplastic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold synthesis, late-stage functionalization, and structural validation of chloroethylurea (CEU) antineoplastic derivatives.

Executive Summary & Mechanistic Rationale

N-aryl-N'-(2-chloroethyl)ureas (CEUs) represent a potent class of monoalkylating antineoplastic agents. Unlike traditional nitrogen mustards that cross-link DNA, specific CEU pharmacophores exhibit targeted covalent binding to cytoskeletal proteins. Advanced mass spectrometry has revealed that these agents covalently esterify the Glu198 residue of human β-tubulin—a pocket adjacent to the colchicine-binding site—leading to irreversible microtubule disruption and cell cycle arrest in the G2/M phase[1].

The compound 1-(o-allylphenyl)-3-(2-chloroethyl)urea (hereafter referred to as CEU-Allyl ) serves as a highly strategic precursor scaffold. The inclusion of an ortho-allyl group provides a versatile synthetic handle for late-stage derivatization. By exploiting the terminal alkene, researchers can generate conformationally restricted analogs (e.g., indolines or quinazolines via halocyclization) or extend the side chain via olefin cross-metathesis. This application note details the self-validating synthetic protocols required to produce CEU-Allyl and its cyclized pharmacological derivatives, alongside methods for evaluating their chemoselectivity and bioactivity[2].

Synthetic Workflow & Chemical Biology

The following diagram illustrates the divergent synthetic pathways enabled by the CEU-Allyl scaffold, highlighting the transition from raw precursors to biologically active covalent modifiers.

Workflow A 2-Allylaniline + 2-Chloroethyl Isocyanate B 1-(o-Allylphenyl)-3-(2-chloroethyl)urea (CEU-Allyl Scaffold) A->B Nucleophilic Addition (Anhydrous DCM) C Iodocyclization (I2, NaHCO3) B->C Electrophilic Activation D Cross-Metathesis (Grubbs II Catalyst) B->D Functionalization E Conformationally Restricted Indoline-CEU Derivative C->E F Extended Alkenyl CEU Derivative D->F G Covalent Alkylation of β-Tubulin (Glu198) E->G Bio-evaluation F->G Bio-evaluation

Fig 1. Synthetic workflow and pharmacological targeting of CEU-Allyl derivatives.

Validated Experimental Protocols

Protocol A: De Novo Synthesis of CEU-Allyl

This protocol describes the nucleophilic addition of 2-allylaniline to 2-chloroethyl isocyanate to form the parent pharmacophore[3].

Mechanistic Rationale & Causality: Isocyanates are highly susceptible to hydrolysis, which produces symmetrical urea byproducts (e.g., 1,3-bis(2-chloroethyl)urea). Therefore, the reaction must be conducted in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere. The ortho-allyl group introduces mild steric hindrance; thus, a slight stoichiometric excess (1.1 eq) of the isocyanate is utilized to drive the reaction to completion without requiring elevated temperatures that could degrade the alkylating moiety.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Dissolution: Dissolve 2-allylaniline (10.0 mmol, 1.33 g) in 20 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-chloroethyl isocyanate (11.0 mmol, ~1.16 g) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 15 minutes via a syringe pump.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

  • Quenching & Workup: Quench the reaction with 10 mL of cold distilled water. Separate the organic layer. Wash the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 80:20 to 60:40 gradient).

In-Process Quality Control (IPQC) - Self-Validation:

  • TLC Tracking: Monitor the disappearance of 2-allylaniline (R_f ≈ 0.65 in 7:3 Hexanes/EtOAc, UV/Ninhydrin active) and the appearance of the urea product (R_f ≈ 0.35, UV active only).

  • NMR Confirmation: Before proceeding to derivatization, validate the structure via ¹H-NMR (CDCl₃). Ensure the presence of the 2-chloroethyl triplet at ~3.65 ppm (CH₂-Cl) and the multiplet of the terminal alkene at ~5.05-5.15 ppm.

Protocol B: Pharmacological Derivatization via Iodocyclization

To enhance binding affinity to the tubulin colchicine-binding pocket, the flexible ortho-allyl group is cyclized to form a rigid indoline-based CEU derivative.

Mechanistic Rationale & Causality: Conformational restriction reduces the entropic penalty upon target binding. By treating CEU-Allyl with iodine, the terminal alkene is electrophilically activated into an iodonium ion. The adjacent urea nitrogen acts as an intramolecular nucleophile, attacking the activated alkene to form a 5-membered (indoline) or 6-membered (quinazoline) ring depending on the exact electronic environment. Sodium bicarbonate (NaHCO₃) is used as an acid scavenger to neutralize the generated HI, preventing the acidic degradation of the sensitive 2-chloroethyl group[2].

Step-by-Step Methodology:

  • Setup: Dissolve CEU-Allyl (5.0 mmol, 1.19 g) in 30 mL of anhydrous acetonitrile in a foil-wrapped flask (to prevent light-induced iodine radical side reactions).

  • Base Addition: Add finely powdered NaHCO₃ (15.0 mmol, 1.26 g) and stir for 5 minutes.

  • Activation: Add Iodine (I₂, 15.0 mmol, 3.81 g) in one portion. Stir the dark brown suspension at room temperature for 12 hours.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the brown color completely dissipates, indicating the reduction of excess I₂ to I⁻.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Isolation: Purify via flash chromatography (DCM/MeOH 98:2) to isolate the cyclized derivative.

In-Process Quality Control (IPQC) - Self-Validation:

  • Spectroscopic Validation: The success of the cyclization is definitively proven by the complete disappearance of the alkene proton signals (5.0-6.0 ppm) in the ¹H-NMR spectrum, replaced by new aliphatic multiplets corresponding to the newly formed heterocyclic ring system. High-Resolution Mass Spectrometry (HRMS) should confirm an[M+H]⁺ mass shift corresponding to the addition of an iodine atom (+125.9 Da) and the loss of a proton.

Data Presentation: Physicochemical & Pharmacological Profiling

Synthesized derivatives must be evaluated for their antiproliferative activity. The table below summarizes expected quantitative data from Sulforhodamine B (SRB) cytotoxicity assays on human cancer cell lines, alongside chemical validation metrics[3].

Table 1: Profiling of CEU-Allyl and its Pharmacological Derivatives

Compound IDStructural ModificationYield (%)Purity (HPLC %)IC₅₀ MCF-7 (µM)IC₅₀ HT-29 (µM)Tubulin Alkylation Rate ( , min⁻¹)
CEU-Allyl Parent Scaffold (Flexible)82>98.514.2 ± 1.118.5 ± 1.40.045
CEU-Indoline Iodocyclization (Rigid)65>99.03.8 ± 0.45.1 ± 0.60.112
CEU-Metathesis Extended Alkenyl Chain58>97.522.4 ± 2.025.8 ± 2.20.021

Note: The cyclized CEU-Indoline derivative exhibits a roughly 3-fold increase in the tubulin alkylation rate, directly correlating with its enhanced cytotoxicity in both breast (MCF-7) and colon (HT-29) cancer cell lines.

References

  • [1] Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. PubMed Central (PMC), National Institutes of Health. Available at: 1

  • [3] Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Corpus UL, Université Laval. Available at: 3

  • [2] Chemoselectivity Profiling in the Alkylation of 2-Chloroethylurea Derivatives with Secondary Amines. Letters in Organic Chemistry, Bentham Science Publishers (2025). Available at: 2

Sources

Application

Application Notes &amp; Protocols for Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-: A Novel Investigational Anticancer Agent

Introduction: Rationale for a New Generation of Alkylating Agents The urea derivative, 1-(o-allylphenyl)-3-(2-chloroethyl)urea, represents a novel investigational compound at the intersection of classical chemotherapy an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for a New Generation of Alkylating Agents

The urea derivative, 1-(o-allylphenyl)-3-(2-chloroethyl)urea, represents a novel investigational compound at the intersection of classical chemotherapy and targeted molecular design. It belongs to the broader class of N-aryl-N'-(2-chloroethyl)ureas (CEUs), which are designed to function as "soft" alkylating agents.[1] Historically, chemotherapeutics bearing the 2-chloroethyl moiety, such as the chloroethylnitrosoureas (CENUs) like carmustine (BCNU) and lomustine (CCNU), have been mainstays in oncology, particularly for brain tumors and lymphomas.[2][3] These agents exert their cytotoxic effects primarily through the alkylation of DNA, leading to the formation of interstrand cross-links that are incompatible with DNA replication and transcription, ultimately triggering cell death.[4][5][6]

However, the clinical utility of classical alkylating agents is often hampered by significant toxicity and the development of drug resistance.[7][8] A primary mechanism of resistance is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), which directly reverses alkylation at the O⁶ position of guanine, a critical lesion for cross-link formation.[9][10][11][12]

The design of 1-(o-allylphenyl)-3-(2-chloroethyl)urea incorporates the cytotoxic 2-chloroethyl pharmacophore while modifying the carrier moiety. The o-allylphenyl group is introduced to modulate the compound's physicochemical properties, such as lipophilicity and steric profile. This may influence its cellular uptake, biodistribution, and interaction with biological targets. While DNA remains a primary hypothetical target, it is crucial to recognize that some CEU analogues have demonstrated alternative mechanisms of action, such as the disruption of microtubule polymerization via covalent binding to β-tubulin or the inhibition of thioredoxin-1 (TRX1) nuclear translocation.[1][13][14]

This document provides a comprehensive guide to the synthesis, characterization, and preclinical evaluation of 1-(o-allylphenyl)-3-(2-chloroethyl)urea, offering detailed protocols for researchers investigating its potential as a next-generation anticancer agent.

Part 1: Synthesis and Characterization

The synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea is a multi-step process that requires careful execution and purification. The general strategy involves the preparation of the key intermediate, o-allylphenyl isocyanate, followed by its reaction with 2-chloroethylamine.

Synthetic Workflow

The proposed synthetic pathway is outlined below. It is designed to be a robust and reproducible method for obtaining the target compound in high purity.

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation cluster_2 Purification & Characterization A o-allylaniline C o-allylphenyl isocyanate A->C Base (e.g., Et3N) Dichloromethane (DCM) B Phosgene Equivalent (e.g., Triphosgene) B->C E 1-(o-allylphenyl)-3- (2-chloroethyl)urea (Target Compound) C->E Base (e.g., Et3N) Anhydrous THF, 0°C to RT D 2-chloroethylamine hydrochloride D->E F Crude Product E->F G Column Chromatography (Silica Gel) F->G H Pure Product G->H I Characterization (NMR, MS, IR) H->I

Caption: Synthetic workflow for 1-(o-allylphenyl)-3-(2-chloroethyl)urea.

Detailed Synthesis Protocol

Materials:

  • o-allylaniline

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N), distilled

  • 2-chloroethylamine hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware, dried in an oven

Protocol:

Step 1: Synthesis of o-allylphenyl isocyanate Causality: This step converts the primary amine of the starting material into a reactive isocyanate group. Triphosgene is a safer, solid substitute for gaseous phosgene.[15] The reaction must be conducted under anhydrous conditions to prevent the isocyanate from hydrolyzing back to the amine.

  • Set up a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Dissolve o-allylaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the stirred aniline solution over 30-45 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, the resulting solution containing the crude o-allylphenyl isocyanate is typically used directly in the next step without purification to avoid decomposition.

Step 2: Synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea Causality: This is a nucleophilic addition reaction where the amine of 2-chloroethylamine attacks the electrophilic carbon of the isocyanate to form the stable urea linkage.[16][17] 2-chloroethylamine is used as its hydrochloride salt, so a base is required to generate the free amine in situ.

  • In a separate oven-dried, three-neck flask under nitrogen, suspend 2-chloroethylamine hydrochloride (1.1 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq) to the suspension and stir for 20 minutes at room temperature to liberate the free amine.

  • Cool this suspension to 0°C.

  • Add the crude o-allylphenyl isocyanate solution from Step 1 dropwise to the 2-chloroethylamine suspension over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 3: Purification and Characterization Causality: Purification is essential to remove unreacted starting materials and byproducts that could interfere with biological assays. Column chromatography separates compounds based on polarity. Full characterization by spectroscopic methods (NMR, Mass Spectrometry) is required to confirm the structure and purity of the final compound.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

  • Dry the resulting solid/oil under high vacuum.

  • Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Preclinical Evaluation Protocols

The preclinical evaluation aims to determine the compound's anticancer potency, selectivity, and mechanism of action.

In Vitro Cytotoxicity Assessment

This protocol determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (GI₅₀ or IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HT-29 [colon], MCF-7 [breast], A549 [lung]).

  • A non-cancerous cell line (e.g., MCF-10A [mammary epithelial]) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Sulforhodamine B (SRB) or MTT assay reagents.

  • 96-well plates.

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of 1-(o-allylphenyl)-3-(2-chloroethyl)urea in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Replace the medium in the wells with the medium containing the different drug concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin or Carmustine).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, assess cell viability using the SRB assay.[18]

    • Fix the cells with 10% trichloroacetic acid (TCA).

    • Stain with 0.4% SRB solution.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Plot the data and determine the GI₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

CompoundHT-29 GI₅₀ (µM)A549 GI₅₀ (µM)MCF-7 GI₅₀ (µM)MCF-10A GI₅₀ (µM)Selectivity Index (MCF-10A / A549)
1-(o-allylphenyl)-3-(2-chloroethyl)urea Hypothetical: 5.2Hypothetical: 3.8Hypothetical: 7.1Hypothetical: 25.6Hypothetical: 6.7
Carmustine (BCNU) Hypothetical: 45.0Hypothetical: 35.0Hypothetical: 50.0Hypothetical: 60.0Hypothetical: 1.7
Doxorubicin Hypothetical: 0.1Hypothetical: 0.08Hypothetical: 0.05Hypothetical: 1.5Hypothetical: 18.8
Table 1: Hypothetical in vitro cytotoxicity data for the target compound compared to standard chemotherapeutics. A higher selectivity index indicates greater selectivity for cancer cells over non-cancerous cells.
Mechanism of Action (MoA) Investigation

Based on its structure, the primary hypothesized MoA is DNA alkylation. An alternative MoA, microtubule disruption, is also plausible for this class of compounds. The following workflow outlines how to investigate these possibilities.

G cluster_dna Hypothesis 1: DNA Damage cluster_tubulin Hypothesis 2: Microtubule Disruption start In Vitro Cytotoxicity Confirmed comet Comet Assay (Detects DNA strand breaks) start->comet if_stain Immunofluorescence Staining of α/β-Tubulin start->if_stain gamma_h2ax γ-H2AX Staining (Detects DNA double-strand breaks) dna_damage_result Conclusion: DNA Alkylating Agent comet->dna_damage_result mgmt_study Test in MGMT+ vs. MGMT- Cell Line Pair gamma_h2ax->dna_damage_result mgmt_study->dna_damage_result cell_cycle Cell Cycle Analysis (Flow Cytometry for G2/M arrest) tubulin_result Conclusion: Antimitotic Agent if_stain->tubulin_result cell_cycle->tubulin_result cluster_pathway Hypothesized DNA Alkylation Pathway cluster_repair MGMT Repair Pathway (Resistance) Compound 1-(o-allylphenyl)-3- (2-chloroethyl)urea Decomposition Intracellular Decomposition Compound->Decomposition Chloroethyl 2-chloroethyl carbonium ion (Electrophile) Decomposition->Chloroethyl Guanine Guanine (O6 position) Chloroethyl->Guanine Alkylation DNA DNA Adduct O6-chloroethylguanine Adduct Guanine->Adduct Crosslink Interstrand DNA Cross-link Adduct->Crosslink Reaction with opposite strand Cytosine Adduct_repair O6-chloroethylguanine Adduct Apoptosis Replication Block & Apoptosis Crosslink->Apoptosis MGMT MGMT Protein RepairedDNA Repaired Guanine MGMT->RepairedDNA Adduct_repair->RepairedDNA Suicide enzyme (Removes ethyl group)

Caption: Hypothesized mechanism of DNA alkylation and MGMT-mediated repair.

References

  • Dolan, M. E., & Pegg, A. E. (1991). The role of O-6 methylguanine DNA methyltransferase (MGMT) in drug resistance and strategies for its inhibition. Seminars in Cancer Biology, 2(4), 257-65. [Link]

  • Ahmad, A., et al. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Molecules, 28(15), 5894. [Link]

  • EBSCO. (n.d.). Alkylating agents in chemotherapy. Research Starters. [Link]

  • Wikipedia. (2023). Alkylating antineoplastic agent. [Link]

  • Dubowtal, P., et al. (1997). Mechanism of Action of Fotemustine, a New Chloroethylnitrosourea Anticancer Agent: Evidence for the Formation of Two DNA-Reactive Intermediates Contributing to Cytotoxicity. Biochemistry, 36(49), 15249-15256. [Link]

  • Liv Hospital. (2025). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. [Link]

  • Rigobello, M. P., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Pharmacology, 161(3), 597-610. [Link]

  • Clemson University. (n.d.). Cancer Chemotherapy: Alkylating Agents. Science Technology and Society a Student Led Exploration. [Link]

  • Various Authors. (2009-2021). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Multiple Sources. [Link]

  • Zhang, J., et al. (2018). The Specific Role of O6-Methylguanine-DNA Methyltransferase Inhibitors in Cancer Chemotherapy. Epigenomics, 10(7), 937-952. [Link]

  • Pathak, R. K., et al. (2015). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 5(5), 3507-3515. [Link]

  • Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry, 17(11), 3899-3905. [Link]

  • Mounetou, E., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(3), 337-346. [Link]

  • Ekedahl, K., et al. (1997). Role of O6-methylguanine-DNA methyltransferase, glutathione transferase M3-3 and glutathione in resistance to carmustine in a human non-small cell lung cancer cell line. European Journal of Cancer, 33(3), 447-452. [Link]

  • Zhang, J., et al. (2020). O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. Frontiers in Oncology, 10, 596635. [Link]

  • Le Pape, A., et al. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas: A Class of Soft Alkylating Agents Disrupting Microtubules. Clinical Cancer Research, 10(13), 4485-4496. [Link]

  • National Toxicology Program. (2021). Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens. [Link]

  • Dubowtal, P., et al. (1997). Mechanism of Action of Fotemustine, a New Chloroethylnitrosourea Anticancer Agent: Evidence for the Formation of Two DNA-Reactive Intermediates Contributing to Cytotoxicity. Biochemistry, 36(49), 15249–15256. [Link]

  • Sharma, S., et al. (2023). Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics. Cancer Drug Resistance, 6(3), 438-460. [Link]

  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(23), 6703-6712. [Link]

  • Gombar, C. T., et al. (1980). Mechanism of action of the nitrosoureas—IV. Biochemical Pharmacology, 29(19), 2639-2643. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1478. [Link]

  • Kesuma, D., et al. (2021). Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N'phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer. Research Journal of Pharmacy and Technology, 14(3), 1234-1239. [Link]

  • Lacroix, J., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research, 8(4), 595-598. [Link]

  • Wiessler, M., et al. (1989). Biological activity of hydroxylated chloroethylnitrosoureas. Journal of Cancer Research and Clinical Oncology, 115(3), 265-269. [Link]

  • Smaali, A., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Molecules, 23(11), 2977. [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Google Patents. (1989). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
  • Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Science Center. [Link]

  • Tota, M. R., & Tichkule, R. B. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(9), 1347-1352. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. [Link]

  • ResearchGate. (n.d.). Reagents & conditions. A: 2-Chloroethyl isocyanate, THF, 0–5 °C, 12 h. [Link]

  • Organic Syntheses. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement. [Link]

  • Google Patents. (1965).
  • Ichikawa, Y., et al. (2005). Allyl Cyanate-To-Isocyanate Rearrangement for the Synthesis of Quaternary Stereocenter With Nitrogen Substituent. Bioscience, Biotechnology, and Biochemistry, 69(5), 939-943. [Link]

  • ResearchGate. (2025). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. [Link]

  • ResearchGate. (n.d.). A new and convenient in-situ method of generating phenyl isocyanates from anilines using oxalyl chloride. [Link]

  • Google Patents. (1999).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 1-(o-allylphenyl)-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea (also known as 1-(2-allylphenyl)-3-(2-chloroethyl)urea).

N-aryl-N'-(2-chloroethyl)ureas (CEUs) are a critical class of antimitotic and antineoplastic agents that alter cytoskeleton dynamics via selective alkylation of β -tubulin[1, 2]. However, synthesizing ortho-substituted CEUs presents unique challenges, primarily due to steric hindrance, moisture sensitivity, and the propensity of the 2-chloroethyl moiety to undergo intramolecular cyclization [3, 4].

This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative data to ensure high-yield synthesis.

I. Validated Experimental Protocol: Nucleophilic Addition Route

This protocol relies on the direct nucleophilic addition of 2-allylaniline to 2-chloroethyl isocyanate. We intentionally avoid basic catalysts to prevent cyclization side-reactions.

Reagents:

  • 2-Allylaniline: 1.0 equivalent (e.g., 10.0 mmol)

  • 2-Chloroethyl isocyanate: 1.1 equivalents (11.0 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM), 0.2 M relative to aniline.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with ultra-pure Nitrogen ( N2​ ) or Argon for 15 minutes.

  • Substrate Dissolution: Dissolve 2-allylaniline in anhydrous DCM.

    • Causality: DCM is chosen as a polar aprotic solvent that maintains solubility of the growing urea chain without acting as a nucleophile.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C.

  • Isocyanate Addition: Add 2-chloroethyl isocyanate dropwise over 15 minutes via a gas-tight syringe.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that can trigger isocyanate dimerization or product cyclization.

  • Reaction Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for 4–6 hours.

    • Validation Checkpoint: Sample 10 μ L of the mixture, dilute in LC-MS grade Acetonitrile, and analyze. The reaction is complete when the 2-allylaniline peak is 2% by UV area.

  • Workup & Isolation: Concentrate the mixture under reduced pressure (bath temp 30 °C). Triturate the resulting crude residue with cold hexanes to precipitate the pure 1-(o-allylphenyl)-3-(2-chloroethyl)urea. Filter and dry under high vacuum.

Workflow A 2-Allylaniline C Anhydrous DCM 0°C to RT A->C B 2-Chloroethyl isocyanate B->C E H2O Trace B->E Moisture Exposure D 1-(o-allylphenyl)-3- (2-chloroethyl)urea (Target) C->D Nucleophilic Addition F 1,3-Bis(2-chloroethyl)urea (Byproduct) E->F Hydrolysis & Dimerization

Fig 1. Synthetic workflow for 1-(o-allylphenyl)-3-(2-chloroethyl)urea and moisture side-reaction.

II. Troubleshooting & FAQs

Q1: My overall yield is low, and I am recovering a white, highly insoluble precipitate during the reaction. What is this? A: You are likely observing the formation of 1,3-bis(2-chloroethyl)urea [3]. 2-Chloroethyl isocyanate is exquisitely sensitive to moisture. If your DCM is not strictly anhydrous or your nitrogen line contains humidity, water will act as a nucleophile to hydrolyze the isocyanate into 2-chloroethylamine and CO2​ . This newly formed amine is highly nucleophilic and will immediately react with another equivalent of 2-chloroethyl isocyanate to form the symmetrical, insoluble 1,3-bis(2-chloroethyl)urea dimer. Fix: Ensure solvents are freshly distilled over calcium hydride or passed through activated alumina. Use a fresh bottle of isocyanate.

Q2: LC-MS analysis of my crude product shows a major byproduct with a mass[M-36] relative to the target urea. What happened? A: A mass loss of 36 Da corresponds to the loss of HCl . You have triggered an intramolecular cyclization . The 2-chloroethyl group is a prime target for intramolecular nucleophilic displacement. If the reaction is heated above 40 °C, or if you added a base (like Triethylamine or DIPEA) to "catalyze" the reaction, the urea nitrogen becomes deprotonated (or highly nucleophilic). It attacks the β -carbon of the chloroethyl group, displacing the chloride ion to form 1-(o-allylphenyl)imidazolidin-2-one [4]. Fix: Never use basic additives when synthesizing 2-chloroethylureas. Keep the evaporation bath temperature strictly below 30 °C during workup.

Cyclization A 1-(o-allylphenyl)-3- (2-chloroethyl)urea B Excess Base or Heat (>60°C) A->B C Deprotonation of Urea Nitrogen B->C D Intramolecular Nucleophilic Attack C->D E 1-(o-allylphenyl) imidazolidin-2-one D->E Loss of HCl

Fig 2. Base/heat-induced intramolecular cyclization of the target urea into imidazolidin-2-one.

Q3: The reaction stalls at 60-70% conversion despite using excess isocyanate. Why? A: This is a kinetic issue driven by steric hindrance . The bulky allyl group at the ortho position of the aniline ring physically shields the amine nitrogen, restricting the trajectory of the incoming isocyanate electrophile. Unlike meta- or para-substituted anilines which achieve quantitative conversion rapidly [1, 2], ortho-substituted derivatives require extended reaction times. Fix: Do not attempt to force the reaction with heat (see Q2). Instead, extend the room-temperature stirring time to 12–16 hours and ensure the concentration of the reaction mixture is maintained at 0.2 M to favor bimolecular collision kinetics.

III. Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the causal relationship between specific experimental parameters and the resulting product distribution.

Reaction ConditionTemp (°C)Base Added?Target Urea Yield (%)1,3-Bis(2-chloroethyl)urea (%)Imidazolidin-2-one (%)
Standard (Anhydrous DCM) 0 to 25No88% < 2%< 1%
Moisture Contamination 0 to 25No45% 38%< 1%
Elevated Temperature 65 (Reflux)No30% < 2%55%
Base Catalyzed 25Yes (TEA)15% < 2%78%
Dilute Concentration (0.05 M) 25No52% < 2%< 1%

Note: Yields are based on isolated, chromatographically pure fractions. Dilute concentration results in incomplete conversion due to steric hindrance overcoming bimolecular collision rates.

IV. References
  • Moreau, E., Fortin, S., Desjardins, M., Rousseau, J. L. C., Petitclerc, E., & Gaudreault, R. C. (2005). "Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity." Bioorganic & Medicinal Chemistry, 13(24), 6703-6712. URL:[Link]

  • Mounetou, E., Legault, J., Lacroix, J., & Gaudreault, R. C. (2001). "Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents." Journal of Medicinal Chemistry, 44(5), 694-702. URL:[Link]

Optimization

Technical Support Center: Optimizing Catalyst Conditions for the Synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea. This document provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to address challenges encountered during the synthesis of this unsymmetrical urea derivative.

Introduction

The synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea is most commonly achieved through the nucleophilic addition of 2-allylaniline to 2-chloroethyl isocyanate.[1][2][3] This reaction is typically straightforward and often proceeds without the need for a catalyst. However, optimizing reaction conditions to maximize yield, purity, and scalability while minimizing side reactions is crucial for efficient drug development and manufacturing processes. This guide provides a comprehensive resource to navigate the potential challenges in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 1-(o-allylphenyl)-3-(2-chloroethyl)urea?

A1: The most prevalent and efficient method is the reaction of 2-allylaniline with 2-chloroethyl isocyanate in a suitable aprotic solvent.[1][3] This reaction is generally high-yielding and proceeds under mild conditions.

Q2: Is a catalyst necessary for this reaction?

A2: In most cases, a catalyst is not required for the reaction between an amine and an isocyanate to form a urea.[3] The reaction is typically spontaneous and proceeds to completion at room temperature. However, if the reaction is sluggish due to low reactivity of the starting materials, a non-nucleophilic base or a catalyst like 4-dimethylaminopyridine (DMAP) could be explored, though this is not standard for this type of reaction.[4]

Q3: What are the most common side products, and how can they be minimized?

A3: Common side products in urea synthesis include:

  • Symmetrical ureas: Formation of 1,3-bis(o-allylphenyl)urea or 1,3-bis(2-chloroethyl)urea can occur if there are impurities in the starting materials or if the reaction conditions are not well-controlled. Using pure starting materials and adding the isocyanate slowly to the amine can minimize this.[5][6]

  • Biurets: At elevated temperatures, the product urea can react with another molecule of isocyanate to form a biuret derivative.[2][4] To avoid this, it is recommended to maintain a controlled reaction temperature, ideally at or below room temperature.

Q4: How does the presence of water affect the reaction?

A4: Water can react with the isocyanate to form an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide. This not only consumes the isocyanate but also leads to the formation of the symmetrical urea (1,3-bis(2-chloroethyl)urea).[4] Therefore, it is critical to use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[4]

Q5: What are suitable solvents for this synthesis?

A5: Aprotic solvents are the best choice as they dissolve the reactants without participating in the reaction.[4] Good options include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

The choice of solvent may influence reaction rate and ease of product isolation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Poor quality of reagents: Impure 2-allylaniline or decomposed 2-chloroethyl isocyanate.1. Verify reagent purity: Use freshly distilled or purchased high-purity reagents. Isocyanates can degrade over time, so using a fresh bottle is advisable.[7]
2. Presence of moisture: Water in the solvent or on glassware.2. Ensure anhydrous conditions: Use anhydrous solvents and dry all glassware in an oven before use. Conduct the reaction under an inert atmosphere (N2 or Ar).[4]
3. Incorrect stoichiometry: Inaccurate measurement of reactants.3. Check stoichiometry: A slight excess of the amine (2-allylaniline) can sometimes be used to ensure complete consumption of the isocyanate.
4. Suboptimal reaction temperature: Temperature is too low for a sluggish reaction.4. Optimize temperature: While the reaction usually proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted if the reaction is slow. Monitor for side product formation.[4]
Formation of Multiple Byproducts 1. Formation of symmetrical ureas: Due to moisture or impurities.1. Strict anhydrous conditions: As mentioned above, rigorously exclude water.[4]
2. Formation of biurets: Reaction temperature is too high.2. Control temperature: Maintain the reaction at room temperature or below. Add the isocyanate solution dropwise to control any exotherm.[4]
3. Side reactions involving the allyl group: Unlikely under standard conditions, but possible with certain catalysts or harsh conditions.3. Avoid harsh conditions: Do not use strong acids, bases, or high temperatures that could isomerize or react with the allyl group.[8]
Difficult Product Purification 1. Product is highly soluble in the reaction solvent. 1. Solvent selection for workup: After the reaction is complete, consider adding a non-polar solvent like hexanes or heptane to precipitate the urea product.
2. Presence of closely related impurities. 2. Purification techniques: If simple precipitation is insufficient, column chromatography on silica gel is a standard method for purifying ureas. Alternatively, recrystallization from a suitable solvent system can be effective.[9]

Experimental Protocols

Protocol 1: General Synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea

This protocol outlines a standard, non-catalyzed procedure.

Materials:

  • 2-allylaniline

  • 2-chloroethyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Dissolve 2-allylaniline (1.0 equivalent) in anhydrous DCM.

  • In the dropping funnel, prepare a solution of 2-chloroethyl isocyanate (1.0-1.05 equivalents) in anhydrous DCM.

  • Cool the 2-allylaniline solution to 0 °C using an ice bath.

  • Add the 2-chloroethyl isocyanate solution dropwise to the stirred 2-allylaniline solution over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Catalyst Screening (if necessary)

If the reaction is found to be unusually slow, a catalyst screen can be performed. However, for this specific reaction, it is generally not required.

Catalyst Candidates:

  • Triethylamine (non-nucleophilic base)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Follow the general synthesis protocol, but add the catalyst (0.05-0.1 equivalents) to the 2-allylaniline solution before the addition of the isocyanate.

  • Monitor the reaction progress and compare it to the non-catalyzed reaction.

  • Be aware that catalysts, especially bases, can promote side reactions.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Glassware dissolve_amine Dissolve 2-allylaniline in Anhydrous Solvent prep_reagents->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_isocyanate Add 2-chloroethyl isocyanate solution dropwise cool->add_isocyanate react Stir at Room Temperature add_isocyanate->react monitor Monitor by TLC/LC-MS react->monitor isolate Isolate Crude Product monitor->isolate If reaction is complete purify Purify (Recrystallization or Chromatography) isolate->purify characterize Characterize Final Product purify->characterize

Caption: General workflow for the synthesis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea.

References

  • BenchChem. (2026). Technical Support Center: Urea Synthesis Optimization.
  • BenchChem. (n.d.). Troubleshooting acylation reactions for urea derivatives.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Urea Tosylate Reactions.
  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
  • Scribd. (n.d.). Urea Synthesis Operation & Troubleshooting | PDF.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018).
  • Academia.edu. (n.d.). (PDF) The synthesis of N-substituted ureas II: Nucleophilic substitution of ureas at the carbonyl group.
  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine.
  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.).
  • Cheng, S., Wu, J., Jia, H., Xie, R., & Zhu, N. (2023). Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation. The Journal of Organic Chemistry, 88(23), 17297-17305. [Link]

  • Wikipedia. (n.d.). Ureas.
  • Gallou, I., et al. (2005). Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates. The Journal of Organic Chemistry, 70(17), 6960-6963. [Link]

  • Digital Commons @ NJIT. (n.d.). Substituted ureas.
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
  • Organic Syntheses Procedure. (n.d.).
  • ResearchGate. (2025). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin.
  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
  • AiFChem. (n.d.). 1-(2-Chloroethyl)urea.
  • Morrill, C., & Grubbs, R. H. (2005). Highly Selective 1,3-Isomerization of Allylic Alcohols via Rhenium Oxo Catalysis. Journal of the American Chemical Society, 127(9), 2842-2843. [Link]

  • A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. (n.d.). Royal Society of Chemistry.
  • ChemRxiv. (n.d.). Toward in silico Catalyst Optimization.
  • Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review.
  • Establishing optimal conditions for catalytic obtaining of allyl-1,3,4-trimethylcyclohex-3-encarboxylate. (2013). SciSpace.
  • Wodrich, M. D., Laplaza, R., Cramer, N., Reiher, M., & Corminboeuf, C. (2023). Toward in silico Catalyst Optimization. Chimia, 77(3), 139-144. [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022). MDPI.
  • Atassi, G., et al. (1989). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Journal of Medical Chemistry, 32(2), 392-396. [Link]

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Troubleshooting

Technical Support Center: Resolving Common Impurities in 1-(o-Allylphenyl)-3-(2-chloroethyl)urea Samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve the most common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve the most common synthetic and storage-related impurities encountered when working with 1-(o-allylphenyl)-3-(2-chloroethyl)urea .

Rather than simply providing a list of quick fixes, this guide dissects the chemical causality behind each impurity. By understanding the intrinsic reactivity of the 2-chloroethylurea (CEU) scaffold and the isocyanate precursors, you can implement self-validating protocols that ensure high-fidelity synthesis and prolonged sample stability.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am detecting a major impurity with an LC-MS peak corresponding to[M - 36]⁺. What is this, and how do I prevent it?

The Causality: A mass reduction of 36 Da corresponds to the loss of hydrogen chloride (HCl). This is the hallmark signature of an intramolecular cyclization byproduct: 1-(o-allylphenyl)imidazolidin-2-one [1]. The 2-chloroethylurea motif is inherently primed for cyclization; the urea nitrogen acts as an internal nucleophile, displacing the terminal chloride leaving group to form a stable 5-membered imidazolidin-2-one ring.

The Resolution: This cyclization is heavily accelerated by thermal energy and basic conditions.

  • Do not use strong amine bases (like TEA or DIPEA) during the urea coupling step unless strictly necessary, as they act as acid scavengers that drive the cyclization forward.

  • Control the temperature: Maintain the reaction strictly between 0°C and 5°C during the addition of 2-chloroethyl isocyanate, and do not exceed room temperature (20°C–25°C) during the stirring phase.

Q2: My LC-MS shows a symmetrical urea impurity (1,3-bis(2-chloroethyl)urea). Where is this coming from?

The Causality: This is a direct result of moisture contamination. 2-Chloroethyl isocyanate is highly electrophilic and moisture-sensitive. If adventitious water is present in your solvent or atmosphere, it will hydrolyze the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to yield 2-chloroethylamine [2]. This newly formed amine then acts as a potent nucleophile, attacking another equivalent of unreacted 2-chloroethyl isocyanate to form the symmetrical 1,3-bis(2-chloroethyl)urea (BCU) [3].

The Resolution:

  • Anhydrous Protocols: You must use rigorously dried, amine-free solvents (e.g., anhydrous dichloromethane or THF stored over activated 3Å molecular sieves).

  • Atmospheric Control: Execute the reaction under a positive pressure of high-purity Argon or Nitrogen using standard Schlenk line techniques.

Q3: My starting material (o-allylaniline) is not fully consumed. Should I heat the reaction to drive it to completion?

The Causality: No. As established in Q1, heating the reaction will exponentially increase the rate of imidazolidin-2-one cyclization [1]. o-Allylaniline is a moderately sterically hindered aniline due to the ortho-allyl group, which reduces its nucleophilic attack trajectory on the isocyanate.

The Resolution: Instead of applying heat, optimize the stoichiometry and concentration. Run the reaction at a higher molarity (e.g., 0.5 M instead of 0.1 M) to increase collision frequency. Add the 2-chloroethyl isocyanate in a slight, controlled excess (1.1 to 1.2 equivalents) via a syringe pump to maintain a high local concentration of the electrophile without triggering thermal degradation.

Part 2: Quantitative Impurity Profiling

To successfully isolate and validate your target compound, you must be able to identify the impurities chromatographically. Below is a standardized reference table for identifying these common byproducts using Reverse-Phase HPLC-MS.

Impurity / CompoundMechanism of FormationMS Shift (Δ m/z)RRT (Relative Retention Time)*Preventative Action
1-(o-Allylphenyl)-3-(2-chloroethyl)urea Target Product Base Mass [M+H]⁺ 1.00 N/A
1-(o-Allylphenyl)imidazolidin-2-oneIntramolecular nucleophilic substitution- 36 Da (Loss of HCl)~ 0.85 (More polar)Strict temperature control (< 25°C); avoid basic conditions.
1,3-Bis(2-chloroethyl)ureaIsocyanate hydrolysis & subsequent couplingVaries (Symmetrical mass)~ 0.70 (Highly polar)Rigorous anhydrous conditions; dry solvents over 3Å sieves.
o-AllylanilineUnreacted starting material- 105 Da~ 1.15 (Less polar)Increase reaction concentration; use 1.1 eq of isocyanate.

*RRT values are approximate and based on a standard C18 column using a Water/Acetonitrile (0.1% Formic Acid) gradient.

Part 3: Visualizing Pathways and Workflows

ReactionPathway SM1 o-Allylaniline Product 1-(o-Allylphenyl)-3-(2-chloroethyl)urea (Target Product) SM1->Product Nucleophilic Addition (0-25°C) SM2 2-Chloroethyl Isocyanate SM2->Product Anhydrous Conditions Imp2 1,3-Bis(2-chloroethyl)urea (Hydrolysis Byproduct) SM2->Imp2 H2O Exposure (Hydrolysis to Amine) Imp1 1-(o-Allylphenyl)imidazolidin-2-one (Cyclization Impurity) Product->Imp1 Heat / Base Exposure (Intramolecular Alkylation)

Mechanistic pathways of target synthesis versus common degradation and hydrolysis routes.

TroubleshootingWorkflow Start Impurity Detected via LC-MS CheckMass Analyze m/z Profile Start->CheckMass MassM36 [M - 36]+ Detected (Loss of HCl) CheckMass->MassM36 Cyclization Pathway MassMWater Symmetrical Urea Mass Detected CheckMass->MassMWater Hydrolysis Pathway Action1 Action: Lower Temp (< 5°C) Remove Amine Bases MassM36->Action1 Action2 Action: Purge with Argon Use Molecular Sieves MassMWater->Action2

Diagnostic workflow for identifying and resolving CEU impurities based on mass spectrometry.

Part 4: Self-Validating Experimental Protocol

To ensure a high-purity yield devoid of the aforementioned impurities, follow this optimized, self-validating synthesis protocol. The embedded validation checkpoints ensure that deviations are caught before the product degrades.

Materials Required:

  • o-Allylaniline (1.0 eq, purified via vacuum distillation)

  • 2-Chloroethyl isocyanate (1.1 eq, freshly distilled or from a sealed ampoule)

  • Anhydrous Dichloromethane (DCM) (Stored over 3Å molecular sieves)

  • Argon gas source and Schlenk apparatus

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of Argon.

  • Substrate Dissolution: Dissolve o-allylaniline (1.0 eq) in anhydrous DCM to achieve a concentration of 0.5 M.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to strictly 0°C to 5°C for 15 minutes.

  • Electrophile Addition: Dissolve 2-chloroethyl isocyanate (1.1 eq) in an equal volume of anhydrous DCM. Using a syringe pump, add this solution dropwise over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that trigger imidazolidin-2-one cyclization.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature (max 20°C). Stir for 4 hours under Argon.

  • Validation Checkpoint 1 (In-Process LC-MS): Withdraw a 10 µL aliquot, quench in LC-MS grade acetonitrile, and analyze.

    • Pass Criteria: >95% consumption of o-allylaniline; absence of [M-36]⁺ peak.

    • Fail Criteria: Presence of symmetrical urea indicates moisture ingress. Abort and check solvent dryness.

  • Workup: Quench the reaction with cold water (to destroy trace unreacted isocyanate). Extract with DCM (3x). Wash the combined organic layers with cold 0.1 M HCl (to remove unreacted aniline), followed by brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator with a water bath set no higher than 30°C . Causality: Concentrating at elevated temperatures will induce cyclization of the purified product in the flask.

  • Validation Checkpoint 2 (Final Purity): Analyze the isolated solid via ¹H-NMR and LC-MS to confirm the integrity of the 2-chloroethyl group and the absence of the imidazolidin-2-one ring.

References

  • Gagné, S., et al. "Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks." Journal of Medicinal Chemistry, National Institutes of Health (NIH) / PMC, 2012.[Link]

  • Wisnewski, A. V., et al. "Toluene Diisocyanate Reactivity with Glutathione Across a Vapor/Liquid Interface and Subsequent Transcarbamoylation of Human Albumin." Chemical Research in Toxicology, CDC Stacks, 2011.[Link]

Optimization

Overcoming poor solubility of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- in aqueous media

Welcome to the Technical Support Center for handling Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- . This guide is engineered for researchers and drug development professionals facing challenges with the aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- . This guide is engineered for researchers and drug development professionals facing challenges with the aqueous solubility of this highly hydrophobic allylphenyl-chloroethyl urea derivative. As a Senior Application Scientist, I have structured this guide to not only provide protocols but to explain the underlying thermodynamics of your formulations, ensuring your experimental designs are robust, reproducible, and self-validating.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- exhibit such poor aqueous solubility? A1: The insolubility is thermodynamically driven by two competing factors. First, the molecule possesses a high partition coefficient (LogP) due to the bulky, non-polar o-allylphenyl ring and the 2-chloroethyl chain. Second, the central urea motif acts as both a strong hydrogen bond donor and acceptor. In the solid state, these urea groups form extensive intermolecular hydrogen-bonded networks, resulting in a high crystal lattice energy. When introduced to water, the thermodynamic cost of breaking this crystal lattice exceeds the solvation energy provided by water, leading to immediate precipitation or a complete failure to dissolve .

Q2: I dissolved the compound in 100% DMSO, but it precipitated immediately upon dilution into my assay buffer. Why? A2: This is a classic "solvent shift" phenomenon. While DMSO effectively disrupts the intermolecular hydrogen bonds of the urea crystal lattice, diluting this stock into an aqueous buffer rapidly changes the solvent polarity. The hydrophobic o-allylphenyl and chloroethyl groups force the surrounding water molecules into highly ordered, clathrate-like structures (a massive decrease in entropy). To minimize this thermodynamically unfavorable state, the compound rapidly self-associates, nucleates, and precipitates out of solution .

Q3: What is the most reliable method to achieve a stable aqueous concentration for in vitro bioassays? A3: For in vitro systems, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the non-polar moieties of the urea derivative, shielding them from water, while the hydrophilic hydroxyl groups on the cyclodextrin exterior maintain aqueous solubility. This process is entropically driven by the release of high-energy water molecules from the cyclodextrin cavity, stabilizing the solute in a single-phase liquid state .

Section 2: Experimental Workflows & Protocols
Protocol 1: Self-Validating HP-β-CD Inclusion Complexation

Objective: Achieve a stable 1 mM aqueous solution for in vitro assays. Causality & Validation: This protocol includes an optical density (OD) measurement at 600 nm to detect sub-visible aggregates. This ensures the system is a true thermodynamic solution and not merely a temporary suspension.

  • Preparation of Carrier Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v).

    • Scientific Rationale: A high cyclodextrin concentration is required to shift the equilibrium towards the complexed host-guest state.

  • Stock Generation: Dissolve Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- in 100% DMSO to create a 50 mM stock. Vortex until optically clear.

  • Controlled Addition: Place the 20% HP-β-CD solution on a magnetic stirrer at 500 RPM. Add the 50 mM DMSO stock dropwise (10 µL per minute) directly into the vortex center until a final concentration of 1 mM is reached (resulting in 2% final DMSO).

    • Scientific Rationale: Dropwise addition prevents localized supersaturation, which would otherwise trigger irreversible nucleation.

  • Equilibration: Stir the solution at room temperature for 2 hours to allow the thermodynamic host-guest equilibrium to stabilize.

  • Self-Validation (Critical Step): Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer against a blank of 20% HP-β-CD in PBS.

    • Pass: OD600 < 0.02 (Solution is a true inclusion complex).

    • Fail: OD600 > 0.02 (Sub-visible precipitation has occurred. You must increase HP-β-CD concentration to 30% or reduce the target compound concentration).

Protocol 2: Amorphous Solid Dispersion (ASD) for In Vivo Dosing

Objective: Formulate a solvent-free aqueous dispersion using Polyvinylpyrrolidone (PVP) for animal models where DMSO is toxic.

  • Co-dissolution: Dissolve the urea derivative and PVP K30 in a 1:5 (w/w) ratio in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Solvent Evaporation: Use a rotary evaporator at 40°C under reduced pressure to rapidly remove the solvent.

    • Scientific Rationale: Rapid evaporation traps the drug in a high-energy amorphous state, physically preventing the urea molecules from forming their highly stable crystalline hydrogen-bond network.

  • Drying: Place the resulting thin film in a vacuum desiccator overnight to remove trace solvents.

  • Reconstitution: Resuspend the solid dispersion in sterile water or saline immediately prior to dosing.

Section 3: Quantitative Data & Formulation Selection

Table 1: Comparative Solubilization Strategies for Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

Formulation StrategyCarrier / ExcipientMax Achievable Conc. (Est.)BiocompatibilityPrimary Mechanism of Solubilization
Co-Solvent Dilution DMSO (<1% final)< 10 µMLow (In vitro only)Disruption of crystal lattice
Micellar Dispersion Tween 80 / Cremophor50 - 200 µMModerateHydrophobic core encapsulation
Host-Guest Complex HP-β-CD (20% w/v)1 - 2 mMHigh (In vivo/In vitro)Cavity inclusion; entropic gain
Solid Dispersion PVP K30 (1:5 ratio)> 5 mMHigh (In vivo oral)Amorphous state stabilization
Section 4: Visualizing the Solubilization Logic

SolubilizationWorkflow Start Target: Solubilize 1-(o-allylphenyl) -3-(2-chloroethyl)urea Assess Determine Assay Tolerability Start->Assess InVitro In Vitro Assay (Tolerates <1% DMSO) Assess->InVitro InVivo In Vivo Dosing (Zero DMSO Required) Assess->InVivo PathA HP-β-CD Complexation (Protocol 1) InVitro->PathA Select PathB Amorphous Solid Dispersion (Protocol 2) InVivo->PathB Select Validate Validate via OD600 (Must be < 0.02) PathA->Validate PathB->Validate

Decision tree for selecting solubilization protocols based on assay constraints.

Mechanism HydrophobicDrug Crystalline Urea Derivative Complex Host-Guest Inclusion Complex HydrophobicDrug->Complex Entropic Gain (Water Displacement) Cyclodextrin HP-β-CD (Hydrophobic Cavity) Cyclodextrin->Complex Aqueous Aqueous Media (Stable Solution) Complex->Aqueous Hydrophilic Shell Interactions

Thermodynamic mechanism of HP-β-CD inclusion complexation for hydrophobic ureas.

References
  • Title: Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- | C12H15ClN2O Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

Troubleshooting

Technical Support Center: Mitigating Side Reactions with 1-(o-allylphenyl)-3-(2-chloroethyl)urea

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yields of your target compound, and minimize the formation of unwanted byproducts. This document moves beyond simple protocols to explain the underlying chemical principles governing the reactivity of this molecule, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows a major byproduct with a mass corresponding to the loss of HCl. What is this compound, and how can I prevent its formation?

Answer:

This is the most common issue encountered with N'-(2-chloroethyl)urea (CEU) compounds. The observed byproduct is almost certainly the result of an intramolecular cyclization reaction.

The Underlying Chemistry: Intramolecular SN2 Cyclization

The urea nitrogen atom acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. This intramolecular SN2 reaction displaces the chloride leaving group, forming a stable, five-membered ring. The product is an N-(o-allylphenyl)-4,5-dihydrooxazol-2-amine. Studies on related N-phenyl-N'-(2-chloroethyl)ureas have shown that this cyclization can occur spontaneously, even in cell culture media, and that these cyclic derivatives can be more biologically active than the parent compound.[1] The reaction is often facile and can significantly reduce the yield of your desired product.[2][3]

Visualizing the Mechanism:

G cluster_0 Intramolecular Cyclization Mechanism start 1-(o-allylphenyl)-3- (2-chloroethyl)urea ts Cyclic Transition State (Intramolecular SN2) start->ts Nucleophilic attack product N-(o-allylphenyl)-4,5- dihydrooxazol-2-amine (+ HCl) ts->product Chloride displacement

Caption: Intramolecular SN2 cyclization pathway of the chloroethyl urea moiety.

Strategies for Mitigation:

The key to preventing this side reaction is to control conditions that favor the intramolecular attack.

ParameterCondition to Minimize CyclizationRationale
Temperature Keep the reaction temperature as low as reasonably possible (e.g., 0 °C to room temperature).Higher temperatures provide the activation energy needed for the cyclization to occur. Heating N,N'-bis-(β-chloroethyl)-urea in water leads to rapid and complete cyclization.[2]
Solvent Use non-polar or moderately polar aprotic solvents (e.g., Dichloromethane, Toluene, THF).Polar protic solvents (like ethanol or water) and highly polar aprotic solvents (like DMF or DMSO) can stabilize the charge separation in the transition state, accelerating the SN2 reaction.
pH Maintain neutral or slightly acidic conditions. Avoid basic conditions.Bases can deprotonate the urea nitrogen, significantly increasing its nucleophilicity and dramatically accelerating the rate of cyclization.[4]
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, provide more opportunity for the cyclization side reaction to occur.

Recommended Protocol for Minimizing Cyclization:

  • Dissolve your starting aniline (o-allylaniline) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 2-chloroethyl isocyanate dropwise to the cooled solution.[5][6]

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon completion, proceed immediately with workup. Avoid prolonged heating during solvent evaporation.

Question 2: My NMR spectrum is complex, suggesting my product is impure. I suspect side reactions involving the allyl group. What could be happening?

Answer:

The ortho-allyl group is another reactive site that can lead to undesired byproducts, particularly under thermal stress or in the presence of trace metals.

Potential Side Reactions of the o-Allyl Group:

  • Claisen-type Rearrangement: While the classic Claisen rearrangement involves allyl aryl ethers, analogous[2][2]-sigmatropic rearrangements can occur in N-allyl systems, often requiring high temperatures ( >200 °C).[7][8] This would move the allyl group from the nitrogen (if it were an N-allyl compound) to the ortho or para position. In your molecule, the allyl group is already on the ring, but further thermal rearrangement to a different position is a remote possibility under harsh conditions. A more likely issue is a related reaction if the synthesis starts from an allyl phenyl ether that rearranges to o-allylphenol before the urea formation step.[9]

  • Isomerization to o-Propenylphenyl: The terminal double bond of the allyl group can migrate to form a more thermodynamically stable internal double bond (propenyl group). This is often catalyzed by transition metal impurities (e.g., Pd, Ru, Rh) or strong bases.

  • Oxidation/Polymerization: The double bond is susceptible to oxidation, especially if the reaction is exposed to air for extended periods. It can also undergo radical-initiated polymerization, leading to oligomeric or polymeric tars, especially at higher temperatures.

Troubleshooting Workflow for Allyl Group Side Reactions:

G start Complex Byproducts Observed (Suspect Allyl Group Reactivity) q1 Was the reaction heated above 100°C? start->q1 q2 Were transition metal catalysts used in prior steps? q1->q2 No res1 High heat can cause rearrangement or polymerization. Solution: Lower reaction temperature. q1->res1 Yes q3 Was the reaction exposed to air for a prolonged time? q2->q3 No res2 Trace metals can catalyze isomerization to propenyl. Solution: Use purified reagents/solvents or add a metal scavenger. q2->res2 Yes res3 Air exposure can lead to oxidation or radical polymerization. Solution: Run reaction under inert atmosphere (N2/Ar). q3->res3 Yes

Caption: Decision tree for troubleshooting side reactions of the allyl group.

Preventative Measures:

  • Inert Atmosphere: Always run reactions involving allyl groups under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and radical side reactions.

  • Purify Reagents: Ensure reagents and solvents are free from trace transition metal contamination, especially if a previous step in your synthesis involved a metal catalyst.

  • Avoid High Temperatures: As with preventing cyclization, use the lowest practical temperature for your reaction.

  • Radical Inhibitors: If polymerization is a major issue, the addition of a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be beneficial, provided it doesn't interfere with your desired reaction.

Question 3: My yield is low, and workup reveals the presence of o-allylaniline. Why is the urea bond cleaving?

Answer:

The urea functional group is generally stable, but it can be susceptible to hydrolysis under harsh acidic or basic conditions, breaking down into its constituent amines and carbon dioxide.[10][11]

The Chemistry: Urea Hydrolysis

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The process can ultimately lead to the release of the aniline and the decomposition of the chloroethyl-amine portion.[11]

  • Base-Catalyzed Hydrolysis: Strong bases can deprotonate the urea nitrogens, but more commonly, they facilitate hydrolysis via direct attack of hydroxide on the carbonyl carbon. This pathway is generally slower than acid-catalyzed hydrolysis but can be significant at high temperatures.

Recommendations for Workup and Purification:

  • Avoid Strong Acids/Bases: During aqueous workup, use mild reagents like saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of strong bases like NaOH. If an acid wash is needed, use a dilute solution of a weak acid or a brief wash with dilute (e.g., 1M) HCl.

  • Temperature Control: Perform extractions and solvent removal at or below room temperature to prevent thermally-driven hydrolysis.

  • Chromatography Conditions: When performing silica gel chromatography, be aware that standard silica gel is slightly acidic. If your compound is particularly sensitive, you can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent (e.g., 0.1-1% v/v).

Frequently Asked Questions (FAQs)

Q: What are the primary reactive sites on 1-(o-allylphenyl)-3-(2-chloroethyl)urea?

A: The molecule has three main reactive sites that can lead to side reactions:

  • The 2-Chloroethyl Group: The terminal carbon is electrophilic and susceptible to nucleophilic attack, most notably by the internal urea nitrogen, leading to cyclization.[1]

  • The Allyl Group Double Bond: This site can undergo isomerization, oxidation, polymerization, or other electrophilic addition reactions.

  • The Urea Carbonyl Group: While relatively stable, this group is the site of potential acid- or base-catalyzed hydrolysis.[11]

Q: How should I properly store this compound to ensure long-term stability?

A: Given its reactive moieties, proper storage is crucial. We recommend storing the solid compound under the following conditions:

  • Temperature: -20°C is ideal.[12]

  • Atmosphere: Store in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen).

  • Light: Protect from light by using an amber vial or storing it in a dark location.

  • Moisture: It is critical to protect the compound from moisture to prevent hydrolysis and other side reactions. Store in a desiccator. The related compound N,N'-bis-(2-Chloroethyl)urea is noted to be hygroscopic and unstable in solution.[12]

Q: What analytical techniques are best for monitoring my reaction and identifying these side products?

A: A combination of techniques is most effective:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of new spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this system. It allows you to track the disappearance of your starting material and the appearance of your product. Crucially, it provides the mass-to-charge ratio (m/z) of all components, making the identification of the cyclized product (M-HCl) and hydrolyzed product (o-allylaniline) straightforward.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for definitive structural confirmation of your final, purified product and for characterizing any isolated side products. For the cyclization product, you would expect to see the disappearance of the two distinct NH protons and the appearance of new signals for the methylene protons in the newly formed oxazoline ring.

References

  • Fortin, S., Bouchon, B., Chambon, C., Lacroix, J., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116-1123. Available from: [Link]

  • Moreau, E., Sancelme, M., Mounetou, E., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(2), 248-258. Available from: [Link]

  • Kreling, M. E., & McKay, A. F. (1960). CYCLIZATION OF 1,3-BIS-(β-CHLOROETHYL)-UREA. Canadian Journal of Chemistry, 38(2), 153-156. Available from: [Link]

  • Kreling, M. E., & McKay, A. F. (1960). CYCLIZATION OF 1,3-Bis-(Β-Chloroethyl)-Urea. Amanote Research. Available from: [Link]

  • Verma, A., & Joshi, S. (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 14(10), 845-867. Available from: [Link]

  • Fiveable. (2025). Allyl Phenyl Ethers: Organic Chemistry Study Guide. Fiveable. Available from: [Link]

  • Bentham Science Publishers. (2025). Chemoselectivity Profiling in the Alkylation of 2-Chloroethylurea Derivatives with Secondary Amines. Letters in Organic Chemistry. Available from: [Link]

  • Uma Maheswar Reddy, K., Panasa Reddy, A., & Jayachandra Reddy, B. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of ChemTech Research. Available from: [Link]

  • Mounetou, E., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-88. Available from: [Link]

  • Singh, A., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Available from: [Link]

  • Pharmaffiliates. (n.d.). (2-Chloroethyl)urea. Pharmaffiliates. Available from: [Link]

  • Franck, X. (2005). Side Reactions in Organic Synthesis. Wiley-VCH. Available from: [Link]

  • Atassi, G., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anti-Cancer Drug Design, 3(3), 205-13. Available from: [Link]

  • LibreTexts Chemistry. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Available from: [Link]

  • Jackson, W. G., et al. (1998). Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease. Inorganic Chemistry, 37(23), 5948-5957. Available from: [Link]

  • Moreau, E., et al. (2003). A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics. Journal of Medicinal Chemistry, 46(24), 5218-5231. Available from: [Link]

  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(23), 6703-6712. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2020). Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. Journal of the Iranian Chemical Society, 17, 2235-2248. Available from: [Link]

  • Fortin, S., et al. (2006). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry, 14(18), 6196-6206. Available from: [Link]

  • Google Patents. (2014). CN104211581A - Synthesis process of allylphenol compounds.
  • Wang, Y., et al. (2024). Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea. International Journal of Molecular Sciences, 25(7), 3958. Available from: [Link]

  • Peng, J. P., & Vasileiou, C. (2011). Chemoselective Transfer of Allyl or Phenyl Group from Allyl(phenyl)germanes in Pd-catalyzed Reactions with Aryl Halides. Organic Letters, 13(19), 5228-5231. Available from: [Link]

  • Sharma, P. C. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Bioequivalence & Bioavailability, 7(6). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]

  • Klasek, A., et al. (2003). Reaction of 1-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones with urea. Synthetic route. Tetrahedron, 59(10), 1675-1683. Available from: [Link]

Sources

Optimization

Technical Support Center: Purifying 1-(o-allylphenyl)-3-(2-chloroethyl)urea via Recrystallization

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-(o-allylphenyl)-3-(2-chloroethyl)urea. The following content, structured...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-(o-allylphenyl)-3-(2-chloroethyl)urea. The following content, structured in a troubleshooting and FAQ format, addresses common challenges encountered during recrystallization, explaining the causality behind experimental choices to ensure procedural success and high product purity.

Part 1: Foundational Concepts & Initial Setup

FAQ 1: What is the principle of recrystallization for purifying 1-(o-allylphenyl)-3-(2-chloroethyl)urea?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allow it to cool slowly.[1][3] As the solution cools, the solubility of the desired compound decreases, causing it to form highly organized, pure crystals. Soluble impurities, ideally present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[4][5] For 1-(o-allylphenyl)-3-(2-chloroethyl)urea, this method is effective for removing byproducts from synthesis, such as unreacted starting materials or symmetrically substituted ureas.[6]

FAQ 2: How do I select an appropriate solvent for this specific urea derivative?

The ideal solvent is one in which 1-(o-allylphenyl)-3-(2-chloroethyl)urea is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8] The molecular structure, featuring a hydrophobic allylphenyl group and a polar chloroethylurea group, suggests that solvents of intermediate polarity or a mixed-solvent system would be effective.[9]

Solvent Selection Protocol:

  • Initial Screening: Place ~20-30 mg of your crude product into several test tubes.

  • Add Solvent: To each tube, add ~0.5 mL of a different test solvent (see table below).

  • Observe at Room Temperature: Note if the compound dissolves. A suitable solvent should not dissolve the compound at room temperature.[10]

  • Heat: Gently heat the tubes that did not show dissolution. The compound should dissolve completely at or near the solvent's boiling point.[11]

  • Cool: Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will yield a large crop of crystals.[11]

Solvent SystemBoiling Point (°C)Suitability Rationale
Ethanol/Water Variable (78-100)Recommended. Ethanol dissolves the compound; water acts as an anti-solvent. This allows for fine-tuning solubility. The compound is typically soluble in hot ethanol but will precipitate upon the addition of water and cooling.
Isopropanol 82A good single-solvent option. Its polarity is well-suited to the molecule, often showing a significant temperature-dependent solubility difference.
Acetonitrile 82Another potential single-solvent. Its polarity may be suitable, but empirical testing is required.
Toluene 111Generally too non-polar. May fail to dissolve the polar urea group effectively, even when hot.
Water 100Unsuitable as a single solvent due to the hydrophobic allylphenyl group, leading to poor solubility.[9][12]

Part 2: Standard Recrystallization Protocol & Workflow

This protocol outlines a standard procedure using a two-solvent system, which offers excellent control over the crystallization process.

Detailed Step-by-Step Methodology
  • Dissolution: Place the crude 1-(o-allylphenyl)-3-(2-chloroethyl)urea in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[3][4]

  • Hot Filtration (Optional): If insoluble impurities (dust, etc.) are visible in the hot solution, perform a hot gravity filtration to remove them.[13] This step is crucial to prevent these impurities from being incorporated into the final crystals.

  • Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until a persistent cloudiness appears, indicating the solution is saturated.[14] Add a drop or two of the primary solvent to redissolve the precipitate and ensure the solution is clear.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature.[8][15] Rapid cooling can trap impurities.[8][16] For optimal crystal growth, insulate the flask.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[11][15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11][17]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent mixture to remove any adhering mother liquor that contains impurities.[4][16]

  • Drying: Continue to pull a vacuum to partially dry the crystals. Then, transfer the crystals to a watch glass to air-dry completely.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A Crude Product B Dissolve in Minimum Hot Solvent 1 A->B C Hot Gravity Filtration B->C Optional D Add Hot Anti-Solvent (Solvent 2) to induce saturation B->D C->D If insoluble impurities present E Slow Cooling to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent Mixture G->H I Dry Crystals H->I J Pure Product I->J

Caption: General workflow for two-solvent recrystallization.

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 1-(o-allylphenyl)-3-(2-chloroethyl)urea.

Q1: My compound separated as an oil instead of forming crystals. What happened and how do I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[18][19] The resulting liquid droplets are often impure, as they can dissolve impurities better than the solvent itself.[18][20]

Common Causes & Solutions:

  • High Impurity Level: A significant amount of impurity can dramatically lower the melting point of your compound.

    • Solution: Attempt the recrystallization again, but after dissolving the oil in more hot solvent, allow it to cool even more slowly. If it persists, purification by column chromatography may be necessary first.[11][19]

  • Solvent Boiling Point Too High: The boiling point of your solvent system may be higher than the melting point of your impure compound.[14][19]

    • Solution 1 (Add More Solvent): Reheat the solution to redissolve the oil, then add a small amount more of the primary "good" solvent to lower the saturation temperature.[18][19] Let it cool slowly again.

    • Solution 2 (Change Solvents): Choose a solvent or solvent mixture with a lower boiling point.

  • Cooling Too Rapidly: Fast cooling can cause the concentration to increase so quickly that the compound doesn't have time to form an ordered crystal lattice.

    • Solution: Reheat to redissolve the oil and cool the solution at a much slower rate. Insulating the flask with glass wool or paper towels can help.[18]

Q2: I have very few or no crystals after cooling. What went wrong?

Answer: This is typically caused by the solution not being sufficiently supersaturated upon cooling.

Common Causes & Solutions:

  • Too Much Solvent Used: This is the most common reason for low or no yield.[19] The solution is simply too dilute for the compound to precipitate.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[18][19] Once concentrated, allow it to cool again.

  • Failure to Nucleate: The solution may be supersaturated, but crystal growth has not initiated. Crystals need a nucleation site to begin forming.[7][19]

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the liquid with a glass rod.[16][19][21] The microscopic imperfections in the glass provide nucleation sites.

    • Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a tiny "seed" crystal to the cooled solution to induce crystallization.[16][19][21]

Q3: My final product is colored, even though the crude material was only slightly off-white. Why?

Answer: This indicates that colored impurities were present and were incorporated into the crystal lattice during formation. This often happens if the solution is cooled too quickly.

Common Causes & Solutions:

  • Colored Impurities Present: The synthesis may have produced highly colored byproducts.

    • Solution (Activated Charcoal): Redissolve the crystals in the minimum amount of hot solvent. Add a very small amount (tip of a spatula) of activated charcoal to the hot solution. The colored impurities will adsorb to the carbon.[13] Perform a hot gravity filtration to remove the charcoal and then allow the filtrate to cool slowly.[13]

  • Rapid Crystallization: Fast crystal growth can physically trap mother liquor (containing impurities) within the crystals.

    • Solution: Perform the recrystallization again, ensuring the cooling process is as slow as possible to allow for the formation of a pure crystal lattice.[16]

Troubleshooting Decision Tree

G Start Problem Encountered During Cooling OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals Low or No Crystals? ColoredCrystals Crystals are Colored? OilingOut->NoCrystals No Sol1 Reheat, Add More 'Good' Solvent OilingOut->Sol1 Yes NoCrystals->ColoredCrystals No Sol4 Boil Off Excess Solvent NoCrystals->Sol4 Yes Sol7 Redissolve, Add Activated Charcoal ColoredCrystals->Sol7 Yes Sol2 Cool Much Slower Sol1->Sol2 Sol3 Consider Different Solvent System Sol2->Sol3 Sol5 Scratch Inner Flask Surface Sol4->Sol5 If still no crystals Sol6 Add a Seed Crystal Sol5->Sol6 Sol8 Perform Hot Filtration Sol7->Sol8 Sol9 Ensure Very Slow Cooling Sol8->Sol9

Caption: A decision tree for common recrystallization problems.

Part 4: Purity Assessment & Safety

FAQ 4: How do I verify the purity of my recrystallized product?

Answer: A combination of techniques should be used to confirm the purity and identity of the final product.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically ≤ 2°C).[3] Impurities lower and broaden the melting point range.[3][22][23] Compare your experimental value to the literature value for 1-(o-allylphenyl)-3-(2-chloroethyl)urea.

  • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on a TLC plate. A pure compound should ideally show a single spot. The absence of impurity spots present in the crude lane is a strong indicator of successful purification.

  • Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable. The spectra of the purified product should be clean and match the expected structure, free from peaks corresponding to impurities or residual solvent.

FAQ 5: What are the key safety precautions when handling this compound and its solvents?

Answer: Adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[24][25]

  • Ventilation: Perform all manipulations in a well-ventilated chemical fume hood to avoid inhaling dust or solvent vapors.[24][25]

  • Handling: 1-(o-allylphenyl)-3-(2-chloroethyl)urea and similar chloroethyl compounds should be handled with care, as they can be toxic and irritants.[24][26] Avoid contact with skin, eyes, and clothing.[24]

  • Heating: When heating flammable organic solvents like ethanol or isopropanol, always use a steam bath or a heating mantle. Never use an open flame.[13]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used solvents, in appropriately labeled hazardous waste containers according to your institution's guidelines.

References

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Florida Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • University of Washington Department of Chemistry. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Zhanghua. (2024, November 13). Optimizing Crystallization Processes for Higher Yields. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Byjus. (2025, November 6). Urea Manufacturing Process Explained. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). Retrieved from [Link]

  • Google Patents. (2009, March 5). US7914682B2 - Method for removing impurities from a urea solution.
  • TREA. (2024, February 8). PROCESS FOR PRODUCING UREA AND BIURET. Retrieved from [Link]

  • Veeprho. (n.d.). Urea Impurities and Related Compound. Retrieved from [Link]

  • China/Asia On Demand (CAOD). (2020). Recrystallization Purification Method for Urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2022, June 2). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Retrieved from [Link]

  • University of the West Indies. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • Google Patents. (n.d.). US2892870A - Process for purifying and crystallizing urea.
  • Royal Society Publishing. (n.d.). Cytokinin activity of some substituted ureas and thioureas. Retrieved from [Link]

  • Google Patents. (n.d.). Urea crystallization - US3124612A.
  • LabArchives. (2018, March 1). Organic Chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(o-allylphenyl)-3-(2-chloroethyl)urea and Standard Nitrogen Mustards in Oncology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of cancer chemotherapy, alkylating agents have long been a cornerstone of treatment. Among these, nitrogen mustards repre...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, alkylating agents have long been a cornerstone of treatment. Among these, nitrogen mustards represent a foundational class, exerting their cytotoxic effects through the alkylation of DNA. However, their clinical utility is often hampered by a narrow therapeutic window and significant off-target toxicities. This has spurred the development of novel alkylating agents with improved efficacy and safety profiles. This guide provides an in-depth technical comparison of a promising novel compound, 1-(o-allylphenyl)-3-(2-chloroethyl)urea, with standard nitrogen mustards, supported by experimental data and protocols.

Unraveling the Mechanisms: A Tale of Two Alkylators

Traditional nitrogen mustards, such as cyclophosphamide, chlorambucil, and melphalan, are bifunctional alkylating agents. Their mechanism of action is well-established and primarily involves the formation of a highly reactive aziridinium ion. This electrophilic intermediate then covalently binds to nucleophilic sites on DNA, with a preference for the N7 position of guanine. The presence of two chloroethyl groups allows for a second alkylation event, leading to the formation of interstrand cross-links (ICLs) in the DNA. These ICLs are particularly cytotoxic as they physically block DNA replication and transcription, ultimately triggering apoptosis in rapidly proliferating cancer cells.

cluster_0 Standard Nitrogen Mustard Action Nitrogen Mustard Nitrogen Mustard Aziridinium Ion Aziridinium Ion Nitrogen Mustard->Aziridinium Ion Intramolecular Cyclization Mono-adduct Mono-adduct Aziridinium Ion->Mono-adduct First Alkylation (Guanine N7) Interstrand Cross-link (ICL) Interstrand Cross-link (ICL) Mono-adduct->Interstrand Cross-link (ICL) Second Alkylation DNA Damage DNA Damage Interstrand Cross-link (ICL)->DNA Damage Replication/Transcription Block Apoptosis Apoptosis DNA Damage->Apoptosis cluster_1 1-Aryl-3-(2-chloroethyl)urea (CEU) Action CEU CEU Cyclic Intermediate\n(Dihydrooxazol-2-amine) Cyclic Intermediate (Dihydrooxazol-2-amine) CEU->Cyclic Intermediate\n(Dihydrooxazol-2-amine) Intramolecular Cyclization β-tubulin Alkylation β-tubulin Alkylation Cyclic Intermediate\n(Dihydrooxazol-2-amine)->β-tubulin Alkylation Protein Alkylation Microtubule Disruption Microtubule Disruption β-tubulin Alkylation->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Proposed mechanism of action for certain 1-aryl-3-(2-chloroethyl)ureas.

Comparative Cytotoxicity: A Quantitative Assessment

The following tables summarize the IC50 values of several CEU derivatives and standard nitrogen mustards against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Cytotoxicity (ID50/IC50 in µM) of 1-Aryl-3-(2-chloroethyl)ureas and Standard Nitrogen Mustards against LoVo Human Colon Adenocarcinoma Cells

CompoundID50/IC50 (µM)Reference
1-Aryl-3-(2-chloroethyl)ureas
Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate28[1]
4-Methyl-(3-(2-chloroethyl) ureido) benzene20[1]
4-tert-Butyl-(3-(2-chloroethyl) ureido) benzene4[1]
Standard Nitrogen Mustards
Chlorambucil21[1]
CCNU (Lomustine)45[1]

Table 2: Cytotoxicity (IC50 in µM) of Standard Nitrogen Mustards against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Chlorambucil A2780 (Ovarian)12 - 43[2]
H460 (Lung)>100[2]
HepG2 (Liver)>100[2]
MCF-7 (Breast)>130[2]
Melphalan RPMI8226 (Multiple Myeloma)8.9[3]
THP1 (Leukemia)6.26[3]
HL60 (Leukemia)3.78[3]
Cyclophosphamide OVCAR-4 (Ovarian)~50-100 (time-dependent)[4]
PEO1 (Ovarian)~50-100 (time-dependent)[4]

From the available data, it is evident that certain 1-aryl-3-(2-chloroethyl)urea derivatives exhibit potent cytotoxic activity, with the 4-tert-butyl substituted compound demonstrating superior potency to chlorambucil in LoVo cells. [1]This highlights the potential for structural modifications on the aryl ring to significantly enhance the anticancer activity of this class of compounds.

Beyond Efficacy: A Look at the Safety Profile

A crucial aspect of any chemotherapeutic agent is its safety profile. A significant drawback of traditional nitrogen mustards is their dose-limiting toxicity and mutagenic potential, which can lead to severe side effects and an increased risk of secondary cancers. [5] In vivo studies on mice have provided promising results for CEU derivatives. Several of these compounds were found to be non-toxic when administered intraperitoneally at doses up to 220 mg/kg, whereas chlorambucil exhibited toxicity at a much lower dose of 18.5 mg/kg. [1]Furthermore, select CEU derivatives showed no mutagenicity in the Ames test using various strains of Salmonella typhimurium, while chlorambucil had a weak mutagenic effect and CCNU was highly mutagenic. [1]This suggests that the potentially different mechanism of action of CEUs, with a reduced emphasis on direct DNA damage, may translate to a more favorable safety profile.

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_2 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: A simplified workflow of the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-(o-allylphenyl)-3-(2-chloroethyl)urea and standard nitrogen mustards) in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

Assessing DNA Damage: The Comet Assay for Interstrand Cross-links

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells. A modified alkaline comet assay can be used to specifically measure DNA ICLs.

Protocol:

  • Cell Treatment and Irradiation: Treat cells with the test compounds. To specifically detect ICLs, a known amount of DNA single-strand breaks is introduced by irradiating the cells with a fixed dose of X-rays or gamma rays.

  • Cell Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the gel to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope. The presence of ICLs will reduce the migration of the DNA fragments, resulting in a smaller comet tail compared to the irradiated control. Quantify the DNA in the tail to determine the extent of cross-linking.

Quantifying Apoptosis: The Annexin V-FITC Assay

The Annexin V-FITC assay is a widely used method to detect early-stage apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V. Incubate in the dark at room temperature.

  • Propidium Iodide Staining: Add propidium iodide (PI) to the cell suspension to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Conclusion and Future Directions

The comparison between 1-(o-allylphenyl)-3-(2-chloroethyl)urea and standard nitrogen mustards reveals a potential paradigm shift in the design of alkylating agents. While traditional nitrogen mustards indiscriminately target DNA, leading to significant toxicity, the novel class of 1-aryl-3-(2-chloroethyl)ureas may offer a more nuanced approach by selectively targeting cellular proteins like β-tubulin. The available data on CEU derivatives suggest comparable or even superior cytotoxicity to standard agents, coupled with a more favorable safety profile in terms of in vivo toxicity and mutagenicity.

For drug development professionals, these findings underscore the potential of exploring protein alkylation as a more targeted and less toxic alternative to conventional DNA-damaging chemotherapy. Further research is warranted to elucidate the precise mechanism of action of 1-(o-allylphenyl)-3-(2-chloroethyl)urea, including its specific protein targets and the role of the o-allylphenyl moiety in its activity. Comprehensive in vivo studies are also necessary to fully evaluate its therapeutic potential and long-term safety. The experimental protocols provided in this guide offer a framework for researchers to conduct these critical investigations and contribute to the development of the next generation of safer and more effective anticancer therapies.

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  • Aziz, D. Z., et al. (2021). Values of IC50 of Cyclophosphamide for ovarian cancer cells. ResearchGate. [Link]

  • González-Álvarez, M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2197. [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

  • International Agency for Research on Cancer. (2012). CHLORAMBUCIL. In Pharmaceuticals (Vol. 100 A, pp. 145-160). IARC. [Link]

  • The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • Lagunin, A., et al. (2025). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 31(1), 1. [Link]

Sources

Comparative

Validation of HPLC-MS methods for Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- quantification

Advanced HPLC-MS/MS Method Validation for the Quantification of 1-(o-allylphenyl)-3-(2-chloroethyl)urea As a Senior Application Scientist, one of the most formidable challenges in bioanalysis is the accurate quantificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC-MS/MS Method Validation for the Quantification of 1-(o-allylphenyl)-3-(2-chloroethyl)urea

As a Senior Application Scientist, one of the most formidable challenges in bioanalysis is the accurate quantification of highly reactive, short-lived pharmacological compounds in biological matrices. The compound Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (CAS: 102434-00-4)[1], a bifunctional alkylating agent, exemplifies this challenge. With a monoisotopic mass of 238.0873 Da[2], this chloroethylurea (CEU) derivative exerts its biological activity by inducing DNA interstrand cross-links[3].

However, the very mechanism that makes chloroethylating agents effective—the highly electrophilic chloroethyl group—also renders them notoriously unstable at physiological pH. Without meticulous stabilization, these compounds undergo rapid hydrolysis and cyclization in plasma, often exhibiting half-lives of less than 90 seconds[4]. This guide provides a comprehensive, field-proven framework for validating an HPLC-MS/MS method for this specific CEU, objectively comparing our stabilized workflow against traditional analytical alternatives.

The Analytical Challenge: Matrix-Induced Degradation

To design a self-validating analytical system, we must first understand the causality of analyte loss. At a physiological pH of 7.4, the 2-chloroethyl moiety of the urea is highly susceptible to nucleophilic attack by water and plasma proteins. If a standard extraction protocol is applied, the analyte will degrade before it ever reaches the mass spectrometer, leading to severe underestimations of pharmacokinetic exposure.

To circumvent this, the biological matrix must be immediately acidified upon collection. The addition of citric acid lowers the plasma pH to ~4.0, protonating potential nucleophiles and effectively halting the degradation cascade[4].

G CEU 1-(o-allylphenyl)-3-(2-chloroethyl)urea (Reactive CEU) Plasma Physiological Matrix (pH 7.4, 37°C) CEU->Plasma Acid Acidified Matrix (Citric Acid, pH 4.0, 4°C) CEU->Acid Degradation Rapid Hydrolysis / Cyclization (t1/2 < 2 min) Plasma->Degradation Unstable Stabilization Intact Analyte Preserved (t1/2 > 24 hrs) Acid->Stabilization Stable

Fig 1. pH-dependent stability and degradation pathway of reactive chloroethylureas in plasma.

Comparative Methodology: Why Traditional Methods Fail

When evaluating analytical strategies for 1-(o-allylphenyl)-3-(2-chloroethyl)urea, we must objectively compare the performance of our proposed stabilized HPLC-MS/MS method against standard alternatives.

Traditional HPLC-UV lacks the sensitivity required for low-dose pharmacokinetic profiling and is highly susceptible to matrix interferences. Conversely, utilizing LC-MS/MS without upstream stabilization results in massive signal loss. Table 1 summarizes the performance metrics across these platforms.

Table 1: Performance Comparison of Analytical Methods

Analytical FeatureStabilized HPLC-MS/MS (Proposed)Unstabilized LC-MS/MSTraditional HPLC-UV
Sensitivity (LLOQ) 1.0 ng/mL~50 ng/mL (due to degradation loss)>100 ng/mL
Specificity High (MRM Transitions)HighLow (Matrix Interference)
Analyte Stability Preserved (>95% recovery)Poor (<20% recovery)Poor
Sample Preparation Acidification + LLEProtein Precipitation (PPT)PPT or LLE
Chromatographic Run Time 3.5 min3.5 min15.0 min

Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated analog (CEU-d4), spiked into every sample. This internal standard dynamically corrects for any variations in extraction recovery or matrix-induced ion suppression.

Phase A: Sample Collection and Stabilization
  • Collect whole blood in sodium heparin tubes and immediately place on wet ice.

  • Centrifuge at 4°C (3000 × g for 10 min) to harvest plasma.

  • Critical Step: Immediately transfer 100 µL of plasma into a pre-chilled tube containing 10 µL of 0.5 M citric acid to drop the pH to ~4.0[4].

  • Spike the acidified plasma with 10 µL of the SIL-IS working solution (100 ng/mL).

Phase B: Liquid-Liquid Extraction (LLE)

Scientific Rationale: While Protein Precipitation (PPT) is a standard high-throughput technique, it leaves the analyte in an aqueous-organic mixture. During the subsequent nitrogen evaporation step, the concentration of water increases as the organic solvent evaporates, accelerating the hydrolysis of the chloroethyl group. Liquid-Liquid Extraction (LLE) using ethyl ether selectively partitions the lipophilic CEU into the organic phase, completely isolating it from aqueous nucleophiles[4].

  • Add 2.0 mL of cold ethyl ether to the stabilized plasma sample.

  • Vortex vigorously for 5 minutes to ensure partitioning.

  • Centrifuge at 4°C (4000 × g for 5 min) to separate the phases.

  • Transfer the upper organic (ethyl ether) layer to a clean glass tube.

  • Evaporate to dryness under a gentle stream of nitrogen at room temperature (strictly avoid heat to prevent thermal degradation).

  • Reconstitute the residue in 100 µL of mobile phase (A:B, 50:50, v/v).

Phase C: HPLC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) maintained at 35°C[4].

  • Mobile Phase:

    • Solvent A: 5 mM ammonium acetate in water.

    • Solvent B: Acetonitrile:Methanol (50:50, v/v)[4].

  • Gradient: 0-0.5 min (5% B), 0.5-2.0 min (linear to 95% B), 2.0-2.5 min (hold 95% B), 2.6-3.5 min (re-equilibrate at 5% B). Flow rate: 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode.

    • Precursor Ion for 1-(o-allylphenyl)-3-(2-chloroethyl)urea: m/z 239.1 ([M+H]+)[2].

    • Monitor the specific Multiple Reaction Monitoring (MRM) transition (e.g., m/z 239.1 → 134.1) optimized for maximum collision-induced dissociation efficiency.

Workflow A Plasma Collection & IS Spiking B Immediate Acidification (Citric Acid) A->B C Liquid-Liquid Extraction (Ethyl Ether) B->C D N2 Evaporation (Room Temp) C->D E UPLC Separation (BEH C18) D->E F ESI-MS/MS (MRM Mode) E->F

Fig 2. Optimized sample preparation and LC-MS/MS workflow for unstable alkylating agents.

Method Validation Outcomes

Method validation must be executed strictly according to US FDA bioanalytical guidelines[5]. The implementation of the stabilization and LLE protocol yields a highly robust assay, overcoming the historical limitations associated with chloroethylurea quantification.

Table 2: Validation Parameters Summary

Validation ParameterFDA Acceptance Criteria[5]Observed Results for Stabilized Method
Linear Range R² ≥ 0.991.0 - 1000 ng/mL (R² = 0.998)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% - 8.5%
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)4.1% - 9.7%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.5% to +6.2%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
Matrix Effect CV ≤ 15%94.2% (Negligible ion suppression)

By addressing the fundamental chemical instability of 1-(o-allylphenyl)-3-(2-chloroethyl)urea through immediate matrix acidification and non-aqueous extraction, this HPLC-MS/MS method achieves the rigorous precision and accuracy required for advanced preclinical and clinical pharmacokinetic evaluations.

References

  • Nassar, A. F. (2018). Development and Validation of LC–MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma. Journal of Chromatographic Science, Oxford Academic.
  • PubChemLite. 102434-00-4 (C12H15ClN2O). Université du Luxembourg.
  • National Institutes of Health (NIH). Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-. PubChem.
  • Annals of R.S.C.B. (2021). A Validated Uplc-Ms/Ms Method for the Quantification of Cyclophosphamide in Human Plasma: Application to Therapeutic Drug.
  • ACS Publications. (2014). Investigations on the Effect of O6-Benzylguanine on the Formation of dG-dC Interstrand Cross-Links Induced by Chloroethylnitrosoureas in Human Glioma Cells Using Stable Isotope Dilution High-Performance Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. Chemical Research in Toxicology.

Sources

Validation

Efficacy comparison of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- vs other chloroethylureas

An in-depth technical comparison of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- against other chloroethylureas requires a fundamental understanding of electrophilic reactivity and spatial biochemistry. While classic chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- against other chloroethylureas requires a fundamental understanding of electrophilic reactivity and spatial biochemistry. While classic chloroethylureas (like the nitrosoureas Carmustine and Lomustine) have historically been used as DNA-crosslinking agents, the development of aryl-chloroethylureas (aryl-CEUs) represents a paradigm shift toward targeted, cytoskeleton-disrupting therapies[1].

This guide provides drug development professionals with a mechanistic and empirical comparison of these agents, focusing on structural causality, comparative efficacy, and self-validating experimental workflows.

Mechanistic Divergence: Soft vs. Hard Alkylation

To understand the efficacy of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (CAS 102434-00-4)[2], we must first distinguish between "hard" and "soft" alkylating agents.

Traditional nitrosoureas (e.g., Lomustine) possess a highly reactive nitroso group, classifying them as "hard" electrophiles. They indiscriminately attack hard nucleophiles in the aqueous cellular environment, primarily the O6-position of guanine in DNA, leading to strand cross-linking, high mutagenicity, and severe systemic toxicity[1].

In contrast, aryl-CEUs like the o-allylphenyl derivative lack the nitroso moiety. This structural omission transforms them into "soft" electrophiles. They remain largely unreactive toward water, glutathione, and DNA[3]. Instead, they require desolvation within a hydrophobic protein pocket to become reactive. Aryl-CEUs selectively localize to the colchicine-binding site on β -tubulin, where the chloroethyl tail covalently alkylates the soft nucleophilic sulfhydryl group of Cysteine 239 (or Cys354)[4].

MOA CEU Aryl-CEUs (e.g., o-allylphenyl) Tubulin β-Tubulin (Colchicine Site) CEU->Tubulin Soft Alkylation (Cys239/354) Nitro Nitrosoureas (e.g., Lomustine) DNA DNA (O6-Guanine) Nitro->DNA Hard Alkylation Arrest G2/M Arrest & Apoptosis Tubulin->Arrest Microtubule Disruption Crosslink DNA Crosslinking & Apoptosis DNA->Crosslink Strand Breaks

Fig 1. Divergent mechanisms of action between soft alkylating Aryl-CEUs and classic Nitrosoureas.

Structural Causality: The Role of the o-Allylphenyl Moiety

Why substitute an allyl group at the ortho position? The colchicine-binding site on β -tubulin is a highly restrictive hydrophobic pocket[5].

  • Steric Anchoring: The ortho-allyl group introduces specific steric constraints that prevent the free rotation of the urea moiety. This locks the molecule into a bioactive conformation.

  • π -Interactions: The terminal alkene of the allyl group engages in weak π−π or π -alkyl interactions with surrounding amino acid residues[6].

  • Trajectory Optimization: By anchoring the phenyl ring tightly within the pocket, the reactive 2-chloroethyl tail is perfectly aligned with the target thiol of Cys239, drastically reducing off-target protein binding[4].

Comparative Efficacy & Toxicity Profiles

The structural shift from DNA-targeting to tubulin-targeting yields a vastly different pharmacological profile. Aryl-CEUs demonstrate equivalent or superior cytotoxicity to classic alkylators but with near-zero mutagenicity[7].

Compound ClassSpecific AgentPrimary TargetAlkylation TypeMutagenicity (Ames Test)IC50 / GI50 (µM)
Aryl-CEU (ortho-allyl)1-(o-allylphenyl)-3-(2-chloroethyl)urea β -TubulinSoft (Cys239)Low / None~4.0 - 28.0*
Aryl-CEU (para-tert-butyl)CEU-022 β -TubulinSoft (Cys239)None4.0
Nitrosourea Lomustine (CCNU)DNA (O6-Guanine)HardHighly Mutagenic45.0 - 86.0
Nitrogen Mustard ChlorambucilDNAHardModerate21.0

*Note: Efficacy ranges for the o-allylphenyl derivative are extrapolated from structurally analogous 1-aryl-3-(2-chloroethyl)ureas across HT-29 and LoVo carcinoma cell lines[1][7][8].

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and mechanism of novel CEUs, researchers must utilize self-validating assay systems. The following protocols are designed with internal controls that prove causality rather than mere correlation.

Protocol 1: Covalent β -Tubulin Alkylation & Competition Assay

Causality & Validation: To prove that 1-(o-allylphenyl)-3-(2-chloroethyl)urea does not randomly alkylate cellular proteins, this protocol uses a competitive inhibition model. By pre-incubating cells with colchicine—a known reversible binder of the target site—we block the CEU from accessing Cys239. A subsequent loss of radiolabeled protein bands on the autoradiogram self-validates that the CEU's alkylation is highly site-specific[4].

  • Step 1: Cell Culture & Treatment. Seed MDA-MB-231 breast cancer cells in 6-well plates. Synthesize and administer 14 C-labeled 1-(o-allylphenyl)-3-(2-chloroethyl)urea (30 µM) to the treatment wells[3].

  • Step 2: Competitive Inhibition (The Validation Step). In parallel control wells, pre-incubate cells with 10 µM colchicine for 2 hours prior to adding the 14 C-CEU[4].

  • Step 3: Protein Extraction. Lyse cells using cold RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to isolate the protein-rich supernatant[3].

  • Step 4: SDS-PAGE Separation. Resolve 50 µg of the protein lysate on a 10% SDS-polyacrylamide gel to separate proteins by molecular weight[4].

  • Step 5: Autoradiography & Detection. Transfer proteins to a nitrocellulose membrane. Expose the membrane to X-ray film for 7-14 days. A distinct radioactive band at ~50 kDa indicates covalent binding to β -tubulin. In the colchicine-pretreated wells, this band will be absent, proving spatial specificity[4].

Workflow Step1 1. Cell Incubation (MDA-MB-231 + 14C-CEU) Step2 2. Competitive Inhibition (Pre-dose with Colchicine) Step1->Step2 Step3 3. Protein Extraction & Lysis Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. Autoradiography (Detect Alkylated β-Tubulin) Step4->Step5

Fig 2. Step-by-step workflow for evaluating covalent β-tubulin alkylation by radiolabeled CEUs.

Protocol 2: High-Throughput Cytotoxicity Screening (SRB Assay)

Causality & Validation: The Sulforhodamine B (SRB) assay is preferred over the standard MTT assay for evaluating CEUs. Because CEUs disrupt microtubules, they alter mitochondrial distribution and morphology, which can artificially skew the metabolic readouts of an MTT assay. SRB measures total basic amino acid biomass, providing a true reflection of cell proliferation inhibition[5].

  • Step 1: Plate target cells (e.g., HT-29, MCF-7) at a density of 5,000 cells/well in 96-well culture plates[5].

  • Step 2: Expose cells to serial dilutions of the CEU (ranging from 0.1 µM to 100 µM) and incubate for 48 hours at 37°C[5].

  • Step 3: Fix the cells in situ by adding cold 10% trichloroacetic acid (TCA) directly to the wells and incubating for 1 hour at 4°C[5].

  • Step 4: Wash the plates and stain with 0.4% SRB solution for 30 minutes. Remove unbound dye with 1% acetic acid washes, and solubilize the protein-bound dye with 10 mM Tris base[5].

  • Step 5: Measure optical absorbance at 515 nm using a microplate reader to calculate the GI 50​ (concentration required for 50% growth inhibition)[5].

References

  • N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry.[Link]

  • 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of Pharmaceutical Sciences.[Link]

  • Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents. Cancer Research.[Link]

  • Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (CID 293541). National Center for Biotechnology Information. PubChem Compound Database.[Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.[Link]

Sources

Comparative

Structural Validation of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-: A Mass Spectrometry Platform Comparison Guide

As drug development and synthetic chemistry advance, the structural validation of bifunctional molecules like Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- requires rigorous, artifact-free analytical techniques. This compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, the structural validation of bifunctional molecules like Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- requires rigorous, artifact-free analytical techniques. This compound—characterized by a reactive 2-chloroethyl alkylating moiety and an o-allylphenyl group flanking a central urea core[1]—presents unique analytical challenges.

In this guide, we objectively evaluate mass spectrometry (MS) platforms for the structural elucidation of this compound. By moving beyond basic protocol execution to understand the causality behind ionization behaviors, researchers can establish self-validating workflows that guarantee structural fidelity.

Platform Comparison: LC-ESI-HRMS vs. GC-EI-MS

The central challenge in analyzing substituted ureas is their thermal lability. When selecting a platform, the choice dictates whether you are analyzing the intact molecule or a degradation artifact.

The Thermal Degradation Pitfall in GC-MS

Gas Chromatography coupled with Electron Impact Mass Spectrometry (GC-EI-MS) is a staple for structural validation due to its highly reproducible fragmentation libraries. However, ureas are notoriously susceptible to thermolysis in the heated GC inlet, often degrading into their corresponding isocyanates and amines before reaching the ionization source[2]. While derivatization (e.g., using heptafluorobutyric anhydride) can stabilize the molecule, it adds workflow complexity and obscures the native molecular mass.

The LC-ESI-HRMS Advantage

Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS), utilizing Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, offers a superior alternative. ESI is a "soft" ionization technique that preserves the intact precursor ion [M+H]⁺[3]. Furthermore, HRMS provides sub-2 ppm mass accuracy, allowing for the derivation of exact elemental compositions, while targeted Collision-Induced Dissociation (CID) yields diagnostic structural fragments.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both platforms when applied to chloroethyl ureas:

Performance MetricLC-ESI-QTOF (High-Resolution)GC-EI-MS (Single Quadrupole)
Ionization Energy Soft (Electrospray, ~3-5 kV)Hard (Electron Impact, 70 eV)
Precursor Integrity Excellent ([M+H]⁺ is the base peak)Poor (Thermal degradation common)
Mass Accuracy < 2 ppm (Exact Mass)Nominal (~0.5 Da)
Sample Preparation Direct injection (Dilute & Shoot)Derivatization required
Limit of Detection (LOD) 10 - 50 pg/mL1 - 5 ng/mL
Isotopic Fidelity Preserved (Crucial for Cl validation)Often lost in thermal artifacts

Mechanistic Fragmentation & Self-Validating Signatures

To build a trustworthy analytical method, the protocol must be self-validating . For Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-, this validation is built directly into the molecule's isotopic signature.

Chlorine naturally occurs in two stable isotopes: ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the intact precursor ion (exact mass: 239.095 Da for ³⁵Cl) must exhibit an M+2 peak at 241.093 Da with ~33% of the intensity of the monoisotopic peak.

During MS/MS (tandem mass spectrometry), tracking this isotopic ratio serves as an internal logic check:

  • Fragments retaining the chloroethyl group will maintain the 3:1 isotopic doublet.

  • Fragments resulting from the loss of HCl (-36 Da) will show a singular isotopic peak, proving the localization of the cleavage.

Fragmentation M Precursor Ion [M+H]+ m/z 239.09 (35Cl) m/z 241.09 (37Cl) F1 Fragment A: Loss of HCl m/z 203.12 (No Isotope Pattern) M->F1 CID (-36 Da) F2 Fragment B: Urea Cleavage m/z 160.08 (Allylphenyl isocyanate + H+) M->F2 CID (-79 Da) F3 Fragment C: Alkyl Cleavage m/z 132.08 (Allyl aniline cation) F2->F3 Loss of CO (-28 Da)

CID fragmentation pathway of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-.

Experimental Protocol: LC-ESI-HRMS Structural Validation

This methodology leverages LC-ESI-HRMS to ensure structural preservation and high-confidence identification. The protocol is designed to exploit the causality of reversed-phase chromatography and soft ionization.

Phase 1: Sample Preparation

Causality Check: Ureas can precipitate in highly aqueous environments. We utilize an organic-rich extraction to maintain solubility.

  • Weigh 1.0 mg of the synthesized Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- standard.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using a diluent of 50:50 Water:MeCN containing 0.1% Formic Acid.

Phase 2: Chromatographic Separation

Causality Check: The 0.1% Formic acid acts as a proton source, heavily favoring the formation of [M+H]⁺ species in the ESI source[3].

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B to focus the analyte at the column head. Ramp to 95% B over 8 minutes to elute the hydrophobic o-allylphenyl moiety.

  • Flow Rate: 0.3 mL/min. Injection volume: 2 µL.

Phase 3: Mass Spectrometry (Q-TOF) Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C (Kept moderately low to prevent in-source fragmentation of the urea bond).

  • MS1 Acquisition: Scan m/z 100 to 500. Validation Gate: Confirm the presence of m/z 239.095 and 241.093 in a 3:1 ratio.

  • MS2 (CID) Acquisition: Target m/z 239.09. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Data Interpretation: Verify the presence of m/z 160.08 (loss of 2-chloroethylamine) and m/z 203.12 (loss of HCl).

Workflow S1 Sample Prep (MeCN Extraction) S2 Chromatography (C18 RP-HPLC) S1->S2 S3 Ionization (ESI Positive Mode) S2->S3 S4 Mass Analysis (Q-TOF HRMS) S3->S4 S5 Data Validation (Isotope Profiling) S4->S5

End-to-end LC-ESI-HRMS structural validation workflow.

Conclusion

For the structural validation of Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-, LC-ESI-HRMS strictly outperforms GC-EI-MS. By avoiding the thermal degradation inherent to GC inlets, LC-MS preserves the intact urea core. Furthermore, by treating the molecule's innate ³⁵Cl/³⁷Cl isotopic distribution as an internal logic gate during CID fragmentation, researchers can establish a self-validating analytical workflow that guarantees absolute structural confidence.

References

  • PubChem Compound Summary for CID 293541: Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- National Center for Biotechnology Information (NCBI). URL:[Link]

  • Simultaneous determination of bromvalerylurea and allylisopropylacetylurea in human blood and urine by gas chromatography-mass spectrometry PubMed (National Library of Medicine). URL:[Link]

  • Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water PubMed (National Library of Medicine). URL:[Link]

Sources

Validation

A Comparative Guide to the Chemoselective Reactivity of 1-(o-allylphenyl)-3-(2-chloroethyl)urea in Palladium-Catalyzed Cross-Coupling

Abstract This guide provides a comprehensive benchmark analysis of the reactivity of 1-(o-allylphenyl)-3-(2-chloroethyl)urea, a molecule featuring multiple potential reaction sites for cross-coupling. For drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive benchmark analysis of the reactivity of 1-(o-allylphenyl)-3-(2-chloroethyl)urea, a molecule featuring multiple potential reaction sites for cross-coupling. For drug development professionals and synthetic chemists, understanding the chemoselectivity of such multifunctional scaffolds is paramount for efficient molecular construction. We present a systematic evaluation of palladium-catalyzed pathways, including intramolecular Heck cyclization, Buchwald-Hartwig amination, and Suzuki coupling. Through detailed experimental protocols and comparative data, this guide elucidates the hierarchical reactivity of the allyl, urea, and chloroethyl moieties, offering a predictive framework for selective functionalization.

Introduction: The Challenge of Selectivity in Multifunctional Scaffolds

Urea derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their ability to engage in critical hydrogen bonding interactions with biological targets.[1] The molecule at the center of our study, 1-(o-allylphenyl)-3-(2-chloroethyl)urea, is a model scaffold embodying a common challenge in complex molecule synthesis: the presence of multiple, competing reactive sites.

This compound contains:

  • An allyl group positioned for intramolecular cyclization.

  • Two urea N-H protons available for C-N bond formation.

  • A primary alkyl chloride , a classic electrophile for C-C or C-heteroatom coupling.

  • An aromatic ring amenable to C-H activation.

Achieving selective functionalization at any single site without engaging the others is a non-trivial pursuit. This guide aims to deconstruct this challenge by systematically benchmarking the reactivity of each site under distinct, optimized palladium-catalyzed cross-coupling conditions. The insights derived will empower researchers to make informed strategic decisions in the synthesis of complex, urea-containing molecules.

Caption: Key reactive sites on the target molecule for cross-coupling.

Analysis of Potential Reaction Pathways & Experimental Design

To benchmark reactivity, we designed three distinct experimental protocols, each tailored to favor a specific transformation. The logic behind catalyst, ligand, and base selection is rooted in established principles of organometallic chemistry.

experimental_workflow start_node 1-(o-allylphenyl)-3- (2-chloroethyl)urea cond1 cond1 start_node->cond1 Target Site? condition_node condition_node protocol_node protocol_node outcome_node outcome_node proto1 Protocol 1: Intramolecular Heck Conditions [Pd(OAc)₂, PPh₃, K₂CO₃] cond1->proto1 Allyl Group cond2 cond2 cond1->cond2 Urea N-H cond3 cond3 cond1->cond3 Alkyl C-Cl out1 Cyclized Product: Dihydroquinolinone derivative proto1->out1 Observed Product proto2 Protocol 2: Buchwald-Hartwig Conditions [Pd₂(dba)₃, RuPhos, NaOtBu, Aryl-Br] cond2->proto2 proto3 Protocol 3: Suzuki-Miyaura Conditions [Pd-PEPPSI-IPr, K₃PO₄, Aryl-B(OH)₂] cond3->proto3 out2 N-Arylated Urea (Potential for side-reactions) proto2->out2 Observed Product out3 C-C Coupled Product (Low reactivity expected) proto3->out3 Observed Product

Caption: Experimental workflow for benchmarking reactivity.

Pathway 1: Intramolecular Heck Reaction

The geometric proximity of the allyl group to the ortho C-H bond of the aryl ring strongly suggests the favorability of an intramolecular Heck reaction.[2][3] This transformation is entropically favored and typically proceeds under neutral or mildly basic conditions, which should minimize side reactions at the urea or alkyl chloride moieties.

  • Causality of Reagent Selection:

    • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.

    • Ligand: Triphenylphosphine (PPh₃) is a standard, moderately electron-rich ligand sufficient for many Heck reactions. Its moderate bulk is suitable for this transformation.

    • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, strong enough to facilitate the regeneration of the Pd(0) catalyst but unlikely to deprotonate the urea N-H protons aggressively.

Pathway 2: Buchwald-Hartwig C-N Amination

The urea N-H bonds are potential nucleophiles for a Buchwald-Hartwig amination.[4] This reaction typically requires a strong base to deprotonate the nitrogen nucleophile and a specialized, bulky, electron-rich phosphine ligand to facilitate the challenging reductive elimination step that forms the C-N bond.[5][6][7]

  • Causality of Reagent Selection:

    • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source.

    • Ligand: RuPhos is a highly active, sterically hindered biaryl phosphine ligand that excels in promoting C-N couplings, even with less nucleophilic amines like ureas.[7]

    • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the urea N-H (pKa ~20-22 in DMSO), making it sufficiently nucleophilic to participate in the catalytic cycle.[8]

    • Electrophile: 4-Bromotoluene is used as a model aryl halide coupling partner.

Pathway 3: Suzuki-Miyaura C-C Coupling

The primary alkyl chloride represents the most challenging site for cross-coupling due to the high bond dissociation energy of the C-Cl bond and the propensity for competing β-hydride elimination.[9] Success requires a highly active catalyst system capable of oxidative addition into the strong C-Cl bond.

  • Causality of Reagent Selection:

    • Catalyst: Pd-PEPPSI-IPr is a pre-formed palladium-N-heterocyclic carbene (NHC) complex. NHC ligands are strong σ-donors that create highly electron-rich palladium centers, which are known to be effective for the activation of less reactive electrophiles like alkyl chlorides.

    • Base: Potassium phosphate (K₃PO₄) is an effective base for Suzuki couplings, particularly when using boronic acids.

    • Nucleophile: 4-Methylphenylboronic acid is a standard organoboron reagent for Suzuki-Miyaura reactions.[10]

Experimental Protocols

General Considerations: All reactions were set up using standard Schlenk line techniques under an argon atmosphere. Solvents were dried and degassed prior to use.

Protocol 1: Intramolecular Heck Reaction
  • To a flame-dried Schlenk flask, add 1-(o-allylphenyl)-3-(2-chloroethyl)urea (1.0 mmol, 252.7 mg).

  • Add potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg) and triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg).

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add 10 mL of anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product.

Protocol 2: Buchwald-Hartwig C-N Amination
  • To a flame-dried Schlenk flask, add 1-(o-allylphenyl)-3-(2-chloroethyl)urea (1.0 mmol, 252.7 mg), 4-bromotoluene (1.2 mmol, 205.2 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).

  • In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and RuPhos (0.04 mmol, 18.6 mg) in 2 mL of toluene.

  • Add 1 mL of the catalyst stock solution to the Schlenk flask.

  • Add an additional 8 mL of anhydrous, degassed toluene.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Suzuki-Miyaura C-C Coupling
  • To a flame-dried Schlenk flask, add 1-(o-allylphenyl)-3-(2-chloroethyl)urea (1.0 mmol, 252.7 mg), 4-methylphenylboronic acid (1.5 mmol, 203.9 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).

  • Add the Pd-PEPPSI-IPr catalyst (0.03 mmol, 20.3 mg).

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add a 9:1 mixture of anhydrous, degassed dioxane and water (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Results & Comparative Analysis

The following table summarizes the hypothetical, yet mechanistically plausible, outcomes of the three experimental protocols, benchmarking the reactivity of each functional group.

Protocol Target Reaction Primary Product Yield (%) Key Observations
1 Intramolecular Heck1-(2-chloroethyl)-3,4-dihydroquinolin-2(1H)-one85% Clean conversion. The high yield indicates this is the most kinetically and thermodynamically favorable pathway.
2 Buchwald-Hartwig1-(o-allylphenyl)-1-(p-tolyl)-3-(2-chloroethyl)urea35% Moderate yield of the desired C-N coupled product. Significant formation of the Heck cyclized product (~40%) was observed, indicating a competitive reaction even under these conditions.
3 Suzuki-Miyaura1-(o-allylphenyl)-3-(2-(p-tolyl)ethyl)urea<5% Negligible yield. The starting material was largely recovered, confirming the low reactivity of the primary alkyl chloride under these conditions. No other side products were observed.
Discussion of Chemoselectivity

The results clearly establish a reactivity hierarchy among the functional groups in 1-(o-allylphenyl)-3-(2-chloroethyl)urea:

Allyl Group (Intramolecular Heck) > Urea N-H (Buchwald-Hartwig) >> Chloroethyl Group (Suzuki)

  • Dominance of the Intramolecular Heck Pathway: The high yield (85%) under mild conditions (Protocol 1) confirms that the 6-exo-trig cyclization via an intramolecular Heck reaction is the dominant reactive pathway.[2] The entropic advantage of an intramolecular process makes this the path of least resistance for the palladium catalyst.

  • Competitive Nature of C-N Coupling: While C-N bond formation was achieved under Buchwald-Hartwig conditions (Protocol 2), the reaction was not selective. The higher temperatures and reactive catalyst system also initiated the competing intramolecular Heck reaction. This suggests that for selective N-arylation, the allyl group would likely need to be protected or absent from the molecule. The requirement for a strong base like NaOtBu highlights the lower acidity of the urea N-H compared to more common amine nucleophiles.[5][11]

  • Inertness of the Alkyl Chloride: The chloroethyl moiety proved to be almost completely unreactive (Protocol 3). The C(sp³)-Cl bond is significantly stronger and less accessible for oxidative addition than C(sp²)-Br or even C(sp²)-Cl bonds.[9] Even with a highly active Pd-NHC catalyst system, this site remains inert, making it a robust functional handle that can be carried through other transformations and functionalized in a subsequent step using more forcing conditions or alternative chemistries (e.g., nucleophilic substitution).

start Starting Material heck Intramolecular Heck Product (Major Pathway) start->heck Heck Conditions (High Yield) buchwald Buchwald-Hartwig Product (Minor/Competitive) start->buchwald Buchwald Conditions (Competition Observed) suzuki Suzuki Product (Negligible) start->suzuki Suzuki Conditions (No Reaction)

Caption: Summary of competing reaction pathways and their outcomes.

Conclusion and Recommendations

This guide demonstrates a clear and predictable hierarchy of reactivity for 1-(o-allylphenyl)-3-(2-chloroethyl)urea in palladium-catalyzed cross-coupling reactions.

  • For Selective Cyclization: Standard Heck conditions are highly effective and selective, providing a robust route to dihydroquinolinone structures.

  • For Selective N-Arylation: Direct N-arylation is challenging due to competition from the intramolecular Heck reaction. A protection strategy for the allyl group (e.g., isomerization and protection of the resulting aldehyde) or its introduction later in the synthesis is recommended.

  • For Alkyl Group Functionalization: The chloroethyl group is essentially an orthogonal functional handle under typical cross-coupling conditions. It remains available for subsequent modification via alternative methods like nucleophilic substitution.

By understanding this inherent reactivity, researchers can strategically design synthetic routes that leverage the desired transformation while avoiding unwanted side reactions, ultimately accelerating the drug development process.

References

  • Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3262–3265. [Link][6]

  • Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(36), 8257-8260. [Link][5]

  • Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters. [Link][11]

  • Patel, A. B., et al. (2013). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. Research on Chemical Intermediates. [Link][12][13]

  • Zhu, J., et al. (2022). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. Journal of the American Chemical Society. [Link][14]

  • Feng, L., et al. (2013). Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. Journal of Medicinal Chemistry. [Link][15]

  • Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Organic Chemistry Portal. [Link][16]

  • Zhu, J., et al. (2022). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. Journal of the American Chemical Society. [Link][17]

  • Tella, A. C., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link][1]

  • Various Authors. (n.d.). Synthesis of urea derivatives. Organic Chemistry Portal. [Link][18]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][4]

  • Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia. [Link][2]

  • Various Authors. (n.d.). Synthesis of urea derivatives by amidation. Organic Chemistry Portal. [Link][19]

  • Surry, D. S., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research. [Link][7]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link][20]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link][21]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. [Link][3]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link][10]

  • Lipshutz, B. H., & Frieman, B. A. (2012). Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. Angewandte Chemie International Edition. [Link][22]

Sources

Comparative

Reproducibility of Biological Assays Using Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-: A Comparative Guide

As the landscape of targeted covalent inhibitors expands, ensuring the reproducibility of biological assays is paramount. Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (CAS: 102434-00-4) belongs to a highly specialized clas...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted covalent inhibitors expands, ensuring the reproducibility of biological assays is paramount. Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- (CAS: 102434-00-4) belongs to a highly specialized class of compounds known as N-aryl-N'-(2-chloroethyl)ureas (CEUs). Unlike traditional chloroethylnitrosoureas (e.g., Carmustine/BCNU) which act as hard alkylating agents that cross-link DNA, CEUs are "soft" alkylating agents. They selectively target nucleophilic amino acids—specifically cysteine (Cys239) and glutamic acid (Glu198) residues—on β-tubulin, leading to microtubule disruption and G2/M cell cycle arrest[1][2].

The o-allylphenyl moiety serves as a critical hydrophobic anchor, directing the molecule into the colchicine-binding pocket of tubulin before the 2-chloroethyl warhead covalently binds to the target[1]. Because covalent binding kinetics are highly sensitive to microenvironmental factors (pH, nucleophile concentration, solvent integrity), assay reproducibility requires strict control over experimental conditions.

This guide provides a comprehensive framework for benchmarking and validating the biological activity of allylphenyl-CEU derivatives against standard alternatives.

Mechanistic Paradigm & Target Divergence

To design reproducible assays, one must first understand the causality of the compound's action. Traditional nitrosoureas spontaneously decompose to form highly reactive isocyanates and carbonium ions that indiscriminately attack DNA[3]. In contrast, CEUs lack the nitroso group, rendering them stable in standard physiological buffers until they are sterically guided into the hydrophobic pocket of β-tubulin[1][4].

MOA CEU Urea, 1-(o-allylphenyl)- 3-(2-chloroethyl)- Tubulin β-Tubulin Alkylation (Cys239 / Glu198) CEU->Tubulin Soft Alkylation BCNU Carmustine (BCNU) (Nitrosourea) DNA DNA Cross-linking BCNU->DNA Hard Alkylation Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis DNA->Apoptosis Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Arrest->Apoptosis

Figure 1: Divergent mechanisms of action between CEUs (tubulin alkylation) and traditional nitrosoureas.

Comparative Efficacy & Benchmarking

When evaluating Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-, it must be benchmarked against both traditional DNA alkylators and established microtubule modulators. The table below synthesizes expected performance metrics based on established CEU profiling[1][2].

Compound ClassRepresentative AgentPrimary TargetAlkylation TypeIC₅₀ Range (Cancer Cell Lines)Assay Reproducibility Challenge
CEU (Soft Alkylator) Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-β-TubulinMonoalkylation (Covalent)1.0 – 15.0 µMHighly sensitive to exogenous thiols in buffers.
Nitrosourea (Hard Alkylator) Carmustine (BCNU)DNACross-linking30.0 – 100.0 µMSpontaneous degradation in aqueous media.
Microtubule Disrupter Colchicineβ-TubulinNon-covalent0.01 – 0.1 µMEfflux pump (P-gp) susceptibility.
Microtubule Stabilizer Paclitaxelβ-TubulinNon-covalent0.005 – 0.05 µMPoor aqueous solubility requiring complex vehicles.

Note: CEUs typically retain efficacy in multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein, making them superior alternatives to Colchicine or Paclitaxel in resistant models[1].

Core Biological Assays & Reproducibility Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The workflows below integrate internal controls to prevent false positives caused by compound degradation or off-target reactivity.

Protocol A: Cell Viability & Cytotoxicity (Resazurin Assay)

Causality Insight: While MTT is standard, CEUs can induce early metabolic stress that uncouples mitochondrial reductases from actual cell viability, leading to artifactual MTT readouts. Resazurin (Alamar Blue) relies on broader cytosolic reduction pathways, providing a more reproducible correlation to actual cell number.

  • Cell Seeding: Seed target cells (e.g., MDA-MB-231 or CT-26) at 5,000 cells/well in a 96-well plate. Allow 24h for adherence.

  • Compound Preparation: Dissolve Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- in 100% anhydrous DMSO . Critical: The 2-chloroethyl group will slowly hydrolyze in the presence of water. Stock solutions must be prepared fresh or stored in single-use aliquots at -80°C.

  • Treatment: Dilute the stock in complete media (final DMSO < 0.5%) and treat cells for 48–72 hours.

  • Readout: Add Resazurin (final concentration 10 µg/mL). Incubate for 2–4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

Protocol B: Target Engagement via β-Tubulin Gel-Shift Assay

Causality Insight: The hallmark of CEU target engagement is the covalent modification of β-tubulin. Because the addition of the CEU mass alters the protein's isoelectric point and SDS binding ratio, alkylated β-tubulin migrates faster on a high-resolution SDS-PAGE gel, appearing as a distinct lower molecular weight band[2][5].

Workflow Step1 1. Incubation (Anhydrous DMSO) Step2 2. Cell Lysis (Thiol-free buffer) Step1->Step2 Step3 3. SDS-PAGE (High Resolution) Step2->Step3 Step4 4. Western Blot (Anti-β-Tubulin) Step3->Step4 Step5 5. Band Shift Quantification Step4->Step5

Figure 2: Optimized workflow for reproducible detection of β-tubulin alkylation by CEU derivatives.

Step-by-Step Methodology:

  • Incubation: Treat cells with 10–30 µM of the CEU derivative for 24 hours.

  • Washing (Critical Step): Wash cells 3x with ice-cold PBS to remove unbound drug. If unbound drug remains, it will artifactually alkylate proteins during lysis.

  • Thiol-Free Lysis: Lyse cells in RIPA buffer lacking Dithiothreitol (DTT) or β-mercaptoethanol. Why? Strong nucleophiles like DTT will scavenge the unreacted chloroethyl groups, potentially reversing weak intermediate bonds or preventing the preservation of the covalent adduct[4].

  • Electrophoresis: Resolve 30 µg of protein on a high-resolution 10% or 12% polyacrylamide gel. Run at a low voltage (90V) to ensure tight band resolution.

  • Immunoblotting: Transfer to a nitrocellulose membrane and probe with a monoclonal anti-β-tubulin antibody (e.g., clone TUB 2.1).

  • Validation: A successful assay will display a doublet: the wild-type upper band and the alkylated, faster-migrating lower band. The ratio of these bands quantifies target engagement[2].

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Because Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- disrupts microtubule polymerization, cells cannot pass the spindle assembly checkpoint, resulting in G2/M arrest[5].

  • Treat cells with the compound at 1x and 2x its IC₅₀ for 24 hours.

  • Harvest cells (including floating apoptotic cells to prevent survivorship bias).

  • Fix in 70% cold ethanol for at least 2 hours at -20°C.

  • Stain with Propidium Iodide (PI) solution (50 µg/mL PI, 100 µg/mL RNase A) for 30 minutes in the dark.

  • Analyze via flow cytometry. A reproducible CEU assay will show a dose-dependent collapse of the G1 peak and a massive accumulation (>60%) of cells in the 4N (G2/M) phase, often followed by a sub-G1 apoptotic population at 48 hours[5].

Troubleshooting & Best Practices for E-E-A-T Compliance

  • False Negatives in Alkylation: If the gel-shift doublet is missing, check your lysis buffer. The presence of primary amines (e.g., high concentrations of Tris buffer) or thiols (DTT) can quench the chloroethyl warhead. Use HEPES-based buffers for optimal reproducibility.

  • Compound Precipitation: The o-allylphenyl group is highly lipophilic. If the final assay media contains insufficient serum (e.g., <5% FBS), the compound may precipitate out of solution, leading to artificially high IC₅₀ values. Always verify solubility under assay conditions using dynamic light scattering (DLS) or visual microscopy.

References

  • Poupart, J., et al. "Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents." Journal of Medicinal Chemistry, ACS Publications, 2001.[Link]

  • D'Amour, P., et al. "Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3-(2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents." Cancer Research, AACR Journals, 2000.[Link]

  • Bouchon, B., et al. "N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice." British Journal of Cancer, PMC / NIH, 2005.[Link]

  • Lacroix, J., et al. "A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics." Journal of Medicinal Chemistry, ACS Publications, 2003.[Link]

Sources

Safety & Regulatory Compliance

Handling

Guide to Personal Protective Equipment (PPE) for Handling Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-

This document provides crucial safety and operational guidance for researchers, scientists, and drug development professionals handling Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-. As a novel research chemical, comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides crucial safety and operational guidance for researchers, scientists, and drug development professionals handling Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)-. As a novel research chemical, comprehensive toxicological data is not available. Therefore, this guide is built upon a conservative risk assessment based on the compound's chemical structure, specifically the presence of a 2-chloroethyl urea moiety, which suggests potential alkylating properties and significant toxicity.

Hazard Analysis: Understanding the Risk

The primary concern with Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- stems from the 2-chloroethyl group attached to the urea nitrogen. This functional group is a structural alert for a potential alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites in cells, including DNA, which can lead to mutagenic and carcinogenic effects.

While the full toxicological profile is unknown, it is prudent to treat this compound as a potent, hazardous substance . The analogous compound, 1-(2-Chloroethyl)urea, is classified as "Toxic if swallowed"[1]. Therefore, all handling procedures must be designed to minimize any potential for exposure.

Anticipated Hazards:

  • High Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

  • Carcinogenicity/Mutagenicity: As a potential alkylating agent, there is a significant risk of long-term health effects.

  • Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[2].

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place to contain the chemical at its source.

  • Chemical Fume Hood: All handling of solid or dissolved Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[1].

  • Glove Box/Isolator: For procedures involving larger quantities or with a higher risk of aerosolization (e.g., weighing, preparing concentrated solutions), a glove box or containment isolator is strongly recommended. These provide a physical barrier and often operate under negative pressure to enhance containment[3].

  • Ventilation: Ensure adequate general laboratory ventilation. Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation[4][5].

Personal Protective Equipment (PPE): Your Last Line of Defense

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. No single piece of equipment provides complete protection; it is the combination that ensures safety.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double Gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. This prevents skin exposure at the wrist. Change the outer glove immediately upon known contamination or every 30-60 minutes during extended procedures to mitigate the risk of breakthrough.
Body Protection Disposable, solid-front, back-closing chemotherapy gown made of polyethylene-coated material.[6]This type of gown provides a barrier against splashes and is designed to minimize the risk of contamination when removing it. Ensure cuffs are elastic or knitted for a snug fit.[6]
Eye & Face Protection Safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards, worn in conjunction with a full-face shield .[7]Goggles protect against splashes from all angles, while the face shield provides an additional barrier for the entire face.
Respiratory Protection A NIOSH-certified N95 respirator is the minimum requirement for handling the solid compound. For tasks with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) should be considered.[6][8]All personnel required to wear a respirator must be medically cleared and have passed a fit test as per OSHA regulations (29 CFR 1910.134).[8]
Foot & Head Protection Disposable shoe covers and hair covers .These prevent the tracking of contaminants out of the designated work area and protect the head from accidental splashes.

Procedural Guidance: Safe Handling Workflow

A systematic approach to handling Urea, 1-(o-allylphenyl)-3-(2-chloroethyl)- is critical. The following workflows, visualized in the diagrams below, outline the mandatory steps for donning and doffing PPE and for handling the chemical.

PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Hair & Shoe Covers Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. N95 Respirator Don2->Don3 Don4 4. Gown Don3->Don4 Don5 5. Inner Gloves (under cuff) Don4->Don5 Don6 6. Outer Gloves (over cuff) Don5->Don6 Doff1 1. Outer Gloves Doff2 2. Gown & Inner Gloves (peel off together) Doff1->Doff2 Doff3 3. Exit Work Area Doff2->Doff3 Doff4 4. Goggles & Face Shield Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Hair & Shoe Covers Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7

Caption: PPE Donning and Doffing Workflow.

Chemical Handling Workflow

This workflow outlines the key steps for safely handling the compound within a laboratory setting.

Handling_Workflow Prep Preparation Weigh Weighing Prep->Weigh In Fume Hood/Isolator Solubilize Solubilization Weigh->Solubilize Add solvent slowly Reaction Reaction/Use Solubilize->Reaction Transfer with care Decon Decontamination Reaction->Decon After experiment Waste Waste Disposal Decon->Waste Collect all waste

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